(1-Tosyl-1H-pyrrol-3-YL)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-7-6-11(8-13)9-14/h2-8,14H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLGULJVLOSATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: (1-Tosyl-1H-pyrrol-3-yl)methanol in Advanced Organic Synthesis
Executive Summary
(1-Tosyl-1H-pyrrol-3-yl)methanol (CAS: 634612-37-6) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, materials science, and the development of complex polycyclic scaffolds. Characterized by an electron-rich pyrrole core modulated by an electron-withdrawing p-toluenesulfonyl (tosyl) protecting group, this compound features a highly reactive hydroxymethyl moiety at the C3 position[1].
As a Senior Application Scientist, I approach this molecule not just as a static reagent, but as a dynamic synthetic linchpin. This guide dissects its physicochemical properties, structural causality, synthetic methodologies, and downstream applications, providing a robust, self-validating framework for researchers leveraging this scaffold for de novo drug design.
Physicochemical Profiling & Structural Causality
Quantitative Data Summary
The following table summarizes the foundational physicochemical metrics required for reaction scaling and analytical validation[1].
| Property | Value |
| Chemical Name | (1-Tosyl-1H-pyrrol-3-yl)methanol |
| CAS Registry Number | 634612-37-6 |
| Molecular Formula | C12H13NO3S |
| Molar Mass | 251.30 g/mol |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ |
| Boiling Point (Predicted) | 459.4 ± 47.0 °C |
| Primary Use Category | Pharmaceutical Intermediate, Molecular Scaffold |
Structural Causality in Synthetic Design
The architectural design of (1-Tosyl-1H-pyrrol-3-yl)methanol is highly intentional, solving several inherent challenges in pyrrole chemistry:
-
The Tosyl (Ts) Group: Unprotected pyrroles are notoriously susceptible to oxidative degradation, polymerization, and uncontrolled electrophilic attack at all positions. The N-tosyl group acts as an electronic dampener—withdrawing electron density via resonance and induction—thereby stabilizing the ring against harsh downstream conditions. Furthermore, the bulky tosyl group sterically shields the C2 and C5 positions, directing subsequent functionalization with high regioselectivity.
-
The C3-Hydroxymethyl Group: The primary alcohol at the C3 position serves as the primary reactive handle. It can be selectively oxidized to an aldehyde without cleaving the tosyl group, setting the stage for Wittig olefinations, reductive aminations, or cross-coupling cascades.
Mechanistic Synthesis Pathways
The standard preparation of (1-Tosyl-1H-pyrrol-3-yl)methanol involves the controlled reduction of its corresponding ester, methyl 1-tosyl-1H-pyrrole-3-carboxylate (CAS 212071-00-6)[2]. Diisobutylaluminum hydride (DIBAL-H) is the preferred reducing agent because it offers superior chemoselectivity over Lithium Aluminum Hydride (LiAlH4), minimizing the risk of premature detosylation or over-reduction[3].
Step-by-Step Experimental Protocol: DIBAL-H Reduction
This protocol is designed as a self-validating system, ensuring high yield and purity through precise thermal and kinetic control.
Reagents & Materials:
-
Methyl 1-tosyl-1H-pyrrole-3-carboxylate (1.0 eq, ~2.71 mmol)
-
DIBAL-H (25% w/v in toluene, 3.0 eq, ~8.13 mmol)
-
Anhydrous Dichloromethane (CH2Cl2) (20 mL)
-
Aqueous saturated sodium potassium tartrate (Rochelle's salt)
Procedure:
-
Preparation: To an oven-dried, argon-purged round-bottom flask, add the pyrrole ester (1.0 eq) and dissolve in anhydrous CH2Cl2 (20 mL).
-
Cryogenic Control: Submerge the reaction flask in a dry ice/acetone bath to reach exactly −78 °C.
-
Causality Insight: Maintaining −78 °C prevents the highly reactive hydride from attacking the N-S sulfonamide bond, ensuring the tosyl protecting group remains intact.
-
-
Reagent Addition: Dropwise add DIBAL-H (3.0 eq) via a syringe pump over 15 minutes. Stir the mixture at −78 °C for 1 hour.
-
Thermal Equilibration: Remove the cryogenic bath and transfer the flask to an ice-water bath (0 °C). Stir for an additional 1 hour to drive the reduction of the intermediate hemiacetal to the primary alcohol[3].
-
Quenching (Critical Step): Carefully quench the reaction by adding aqueous saturated sodium potassium tartrate (20 mL).
-
Causality Insight: DIBAL-H reductions produce a stubborn, gelatinous aluminum complex that traps the product. Rochelle's salt chelates the aluminum ions, breaking the emulsion and ensuring a clean, biphasic separation that maximizes recovery. Stir vigorously for 1 hour at room temperature until two distinct, clear liquid phases form.
-
-
Extraction & Isolation: Extract the aqueous phase with Ethyl Acetate (EtOAc) (2 × 10 mL). Wash the combined organic layers with brine (25 mL) to remove residual salts, dry over anhydrous Na2SO4, filter, and concentrate in vacuo using a rotary evaporator.
Workflow for the DIBAL-H mediated reduction to (1-Tosyl-1H-pyrrol-3-yl)methanol.
Applications in Drug Development & Advanced Scaffolds
The primary utility of (1-Tosyl-1H-pyrrol-3-yl)methanol lies in its role as a precursor for complex polycyclic systems, particularly in the synthesis of substituted indoles and aza-helicenes. These motifs are ubiquitous in FDA-approved pharmaceuticals, including oncology drugs and CNS modulators.
The Benzannulation Pathway
A highly effective application involves the transformation of the alcohol into a 3-alkenylpyrrole, followed by a [4+2] benzannulation, as detailed in 3[3].
-
Oxidation: The alcohol is oxidized to 1-tosyl-1H-pyrrole-3-carbaldehyde using 2-Iodoxybenzoic acid (IBX) in DMSO/THF. IBX is chosen for its mild nature, preventing over-oxidation to the carboxylic acid.
-
Wittig Olefination: The resulting aldehyde is reacted with a phosphonium ylide (e.g., Ph3P=CHCO2Et) to yield an (E)-3-alkenylpyrrole.
-
Benzannulation: The alkenylpyrrole undergoes a Lewis acid-catalyzed (BF3·Et2O) [4+2] benzannulation with a propargylic alcohol. This cascade reaction rapidly constructs highly functionalized indole cores from simple pyrrole precursors[3].
Downstream transformation of the methanol building block into indole scaffolds.
Analytical Validation
To ensure the trustworthiness of the synthesized (1-Tosyl-1H-pyrrol-3-yl)methanol prior to downstream integration, rigorous analytical validation is required:
-
1H NMR (CDCl3): Look for the characteristic singlet of the hydroxymethyl protons around δ 4.5–4.6 ppm. The tosyl methyl group will appear as a sharp singlet near δ 2.4 ppm, and the pyrrole aromatic protons will present as distinct multiplets between δ 6.2 and 7.2 ppm.
-
IR Spectroscopy: A broad absorption band around 3300–3400 cm⁻¹ confirms the presence of the O-H stretch, while strong bands at ~1360 cm⁻¹ and ~1170 cm⁻¹ confirm the asymmetric and symmetric SO2 stretches of the tosyl group.
-
Mass Spectrometry (ESI-MS): The molecular ion peak [M+Na]+ at m/z ~274 validates the molecular weight (251.3 + 23).
References
- Title: 1H-Pyrrole-3-methanol, 1-[(4-methylphenyl)
- Title: [4 + 2] Benzannulation of 3-Alkenylpyrroles/Thiophenes with Propargylic Alcohols: Access to Substituted Indoles, Benzothiophenes, and Aza[5]helicenes Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: 1-甲苯磺酰基-1H-吡咯-3-羧酸甲酯- CAS号212071-00-6 Source: Molaid URL
Sources
The Strategic Utility of (1-Tosyl-1H-pyrrol-3-YL)methanol in Advanced Heterocyclic Synthesis
Executive Summary
Pyrrole is a fundamental building block in medicinal chemistry, forming the core of numerous natural products, porphyrins, and active pharmaceutical ingredients (APIs). However, the innate electron-rich nature of the pyrrole ring presents significant synthetic challenges, particularly regarding its stability during functionalization. In advanced drug development, the selection of appropriately protected building blocks is paramount. (1-Tosyl-1H-pyrrol-3-YL)methanol emerges as a highly versatile intermediate. This technical guide details its physicochemical properties, the mechanistic rationale behind its structural design, and field-validated experimental protocols for its utilization.
Physicochemical Profiling & Electronic Modulation
Before deploying any intermediate in a multi-step synthesis, a thorough understanding of its physical and electronic properties is required.
Quantitative Data Summary
The following table outlines the core physicochemical parameters of (1-Tosyl-1H-pyrrol-3-YL)methanol 1.
| Property | Value |
| IUPAC Name | [1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanol |
| CAS Registry Number | 634612-37-6 |
| Molecular Formula | C₁₂H₁₃NO₃S |
| Molar Mass | 251.3 g/mol |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ |
| Boiling Point (Predicted) | 459.4 ± 47.0 °C |
Mechanistic Rationale: The Role of N-Tosylation
Unprotected pyrroles are π -excessive heteroaromatics. The nitrogen lone pair delocalizes into the ring, making the C2 and C3 positions highly susceptible to electrophilic attack, rapid oxidation, and acid-catalyzed polymerization 2. To harness the C3-methanol group for downstream synthesis, the pyrrole core must be electronically deactivated.
The addition of a p-toluenesulfonyl (tosyl) group at the N1 position achieves this via strong inductive and resonance electron withdrawal. This electronic modulation stabilizes the ring, enabling harsh oxidative or nucleophilic transformations at the C3 side-chain without degrading the heterocyclic core.
Electronic deactivation of the pyrrole core via N-tosylation.
Strategic Applications in Drug Discovery
The primary utility of (1-Tosyl-1H-pyrrol-3-YL)methanol lies in its role as a stable precursor to 3-substituted pyrroles. By selectively oxidizing the primary alcohol to an aldehyde, chemists unlock pathways to complex therapeutic scaffolds:
-
Substituted Indoles & Benzothiophenes : Through Horner-Wadsworth-Emmons (HWE) olefination followed by [4+2] benzannulation, the C3 position can be expanded into fused bicyclic or tricyclic systems. These are highly sought after in oncology and optoelectronics 3.
-
Prodiginine Analogues : Antimalarial drug development frequently utilizes protected pyrrole intermediates to construct the tripyrrole core of prodiginines. The tosyl group ensures regiocontrol during crucial cross-coupling events before final global deprotection 4.
Synthetic workflow from (1-Tosyl-1H-pyrrol-3-YL)methanol to substituted indoles.
Self-Validating Experimental Protocols
To ensure high fidelity in structural modification, the following protocols have been designed with built-in mechanistic safeguards to prevent substrate degradation.
Protocol 1: Mild Oxidation to 1-Tosyl-1H-pyrrole-3-carbaldehyde
Objective : Convert the C3-methanol to a carbaldehyde without over-oxidizing to a carboxylic acid or cleaving the N-tosyl bond.
Causality & Reagent Selection : 2-Iodoxybenzoic acid (IBX) is selected over harsher oxidants (e.g., KMnO₄ or Jones reagent). IBX operates under mild, near-neutral conditions, preventing acid-catalyzed side reactions. The DMSO/THF solvent system is critical; DMSO solubilizes the polymeric IBX, while THF ensures the substrate remains in a homogeneous phase 3.
Step-by-Step Methodology :
-
Reagent Preparation : Dissolve IBX (1.5 equivalents) in anhydrous DMSO (approx. 0.3 M) and stir until a clear solution is obtained.
-
Substrate Addition : Dissolve (1-Tosyl-1H-pyrrol-3-YL)methanol (1.0 equivalent) in anhydrous THF. Add this dropwise to the IBX solution at 0 °C to control the initial exotherm.
-
Reaction Propagation : Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until complete consumption of the starting material.
-
Quenching & Workup : Quench the reaction with ice-cold distilled water. This forces the precipitation of the reduced byproduct (iodosobenzoic acid, IBA).
-
Isolation : Filter the suspension through a pad of Celite. Extract the aqueous filtrate with EtOAc (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Base-Mediated N-Tosyl Deprotection
Objective : Remove the N-tosyl protecting group to reveal the free N-H pyrrole after C3 functionalization is complete.
Causality & Reagent Selection : The N-S bond of the tosyl group is highly resistant to acidic hydrolysis. Furthermore, exposing the newly liberated, electron-rich pyrrole to strong acids would trigger rapid polymerization. Therefore, cleavage must be achieved via nucleophilic attack on the sulfonyl group using strong bases (NaOH) or fluoride sources (TBAF).
Step-by-Step Methodology :
-
Solvent System : Dissolve the functionalized 1-tosyl-1H-pyrrole derivative in a 1:1 mixture of THF and Methanol. The methanol acts as a nucleophilic participant, while THF maintains substrate solubility.
-
Base Addition : Add aqueous NaOH (3.0 equivalents, 5 M solution).
-
Thermal Activation : Heat the mixture to reflux (approx. 65 °C) for 4–6 hours.
-
Neutralization : Cool to 0 °C and carefully neutralize to pH 7 using saturated aqueous NH₄Cl. Critical safeguard: Do not use strong mineral acids (like HCl) to avoid transient low pH spikes that degrade the product.
-
Extraction : Extract the aqueous layer with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate to yield the deprotected pyrrole.
References
- Title: 1H-Pyrrole-3-methanol, 1-[(4-methylphenyl)
- Title: [4 + 2] Benzannulation of 3-Alkenylpyrroles/Thiophenes with Propargylic Alcohols: Access to Substituted Indoles, Benzothiophenes, and Aza[5]helicenes Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Optimization of Prodiginines as Single-Dose Curative Antimalarials Source: PMC - NIH URL
- Title: Product Class 13: 1H-Pyrroles Source: Science of Synthesis - Thieme Connect URL
Sources
Comprehensive Technical Guide to (1-Tosyl-1H-pyrrol-3-yl)methanol: Physicochemical Profiling and Synthetic Applications
Strategic Overview
The functionalization of the pyrrole core is a cornerstone of modern heterocyclic chemistry, particularly in the development of targeted therapeutics such as kinase inhibitors and tubulin assembly modulators[1]. Among the most valuable building blocks in this space is (1-Tosyl-1H-pyrrol-3-yl)methanol . This compound elegantly solves two fundamental challenges in pyrrole chemistry: the inherent instability of the electron-rich pyrrole nucleus and the thermodynamic difficulty of achieving regioselective functionalization at the C3 position[2].
By serving as a stable, highly versatile intermediate, (1-Tosyl-1H-pyrrol-3-yl)methanol enables researchers to construct complex, multi-ring systems and advanced active pharmaceutical ingredients (APIs) with high precision.
Physicochemical Architecture
To effectively utilize this building block in synthesis, its fundamental physicochemical properties must be understood. The quantitative data below summarizes the compound's profile, providing a baseline for reaction stoichiometry and analytical validation[3].
Table 1: Physicochemical and Structural Profile
| Property | Value | Scientific Implication |
| IUPAC Name | (1-Tosyl-1H-pyrrol-3-yl)methanol | Standardized nomenclature for structural identification. |
| CAS Registry Number | 634612-37-6 | Unique identifier for procurement and database indexing. |
| Molecular Formula | C₁₂H₁₃NO₃S | Dictates exact mass calculations for mass spectrometry. |
| Molecular Weight | 251.30 g/mol | Critical for precise stoichiometric calculations in workflows. |
| Predicted Density | 1.28 ± 0.1 g/cm³ | Indicates behavior in biphasic solvent extractions. |
| Predicted Boiling Point | 459.4 ± 47.0 °C | Suggests high thermal stability; requires non-distillative purification. |
Mechanistic Rationale: The Architecture of the Molecule
As an Application Scientist, it is critical to understand why this specific molecular architecture is utilized rather than simply knowing how to use it. The design of (1-Tosyl-1H-pyrrol-3-yl)methanol relies on two distinct functional zones:
-
The N-Tosyl (p-Toluenesulfonyl) Protecting Group: Unprotected pyrroles are highly electron-rich, making them susceptible to oxidative degradation and rapid, unselective electrophilic polymerization (forming "pyrrole blacks"). The tosyl group acts as a powerful electron-withdrawing group (EWG) via inductive and resonance effects, dampening the ring's reactivity and stabilizing the molecule[2]. Furthermore, its massive steric bulk at the N1 position shields the adjacent C2 and C5 positions. This steric hindrance is the primary reason electrophiles can be forced to attack the typically less-favored C3 position during the synthesis of its precursors.
-
The C3-Hydroxymethyl Moiety: Electrophilic aromatic substitution naturally favors the C2 position of pyrrole because the resulting intermediate allows for greater delocalization of the positive charge onto the nitrogen atom. Having a pre-installed hydroxymethyl group at C3 bypasses this thermodynamic hurdle, providing a highly versatile synthetic handle that can be oxidized, halogenated, or subjected to cross-coupling.
Validated Experimental Workflows
The following protocols detail the synthesis and downstream utilization of (1-Tosyl-1H-pyrrol-3-yl)methanol. Each protocol is designed as a self-validating system , ensuring that intermediate states can be analytically confirmed before proceeding.
Protocol 1: Chemoselective Reduction to (1-Tosyl-1H-pyrrol-3-yl)methanol
This workflow describes the reduction of 1-Tosyl-1H-pyrrole-3-carbaldehyde to the target alcohol. Sodium borohydride (NaBH₄) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). Causality: LiAlH₄ is overly aggressive and can cause premature cleavage of the N-S bond (detosylation). NaBH₄ provides rapid, chemoselective reduction of the aldehyde without disturbing the sensitive tosyl protecting group.
Step-by-Step Methodology:
-
Initiation: Dissolve 1.0 equivalent of 1-Tosyl-1H-pyrrole-3-carbaldehyde in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath to suppress exothermic side reactions.
-
Reagent Addition: Add 1.2 equivalents of NaBH₄ portion-wise over 15 minutes. The portion-wise addition prevents rapid hydrogen gas evolution and thermal spiking.
-
Propagation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Self-Validation Checkpoint: Pull a 10 µL aliquot and analyze via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The complete disappearance of the UV-active aldehyde spot (lower Rf ) and the appearance of the alcohol spot (higher Rf , which stains strongly with KMnO₄) validates reaction completion.
-
Quenching & Workup: Slowly add saturated aqueous NH₄Cl at 0 °C. Validation: The evolution of H₂ gas confirms the successful neutralization of excess hydride. Extract the aqueous layer three times with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product.
Synthetic workflow for the preparation of (1-Tosyl-1H-pyrrol-3-yl)methanol.
Protocol 2: Downstream Oxidation via IBX
To utilize the C3 position for Wittig olefinations or reductive aminations, the alcohol must often be oxidized back to an aldehyde or ketone derivative[4].
Step-by-Step Methodology:
-
Initiation: Dissolve (1-Tosyl-1H-pyrrol-3-yl)methanol in a mixture of THF and DMSO (3:1 ratio).
-
Reagent Addition: Add 1.5 equivalents of 2-Iodoxybenzoic acid (IBX). Causality: IBX is selected because it is a mild, highly selective oxidant that prevents over-oxidation to the carboxylic acid—a common failure mode when using Jones reagent or KMnO₄.
-
Propagation: Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: The reaction mixture will transition from a suspension to a clear solution, and back to a suspension as the reduced IBX by-product (Iodosobenzoic acid, IBA) precipitates. This visual cue confirms the oxidation cycle is actively occurring.
-
Workup: Filter the suspension through a Celite pad to remove the precipitated IBA. Wash the filtrate with saturated aqueous NaHCO₃, extract with dichloromethane, dry, and concentrate.
Downstream Pharmacological Applications
Pyrrole derivatives synthesized from (1-Tosyl-1H-pyrrol-3-yl)methanol are frequently utilized in oncology drug discovery. By functionalizing the C3 position, researchers can construct molecules that act as competitive inhibitors for the ATP-binding pockets of target kinases or as tubulin assembly inhibitors, ultimately inducing cellular apoptosis or ferroptosis in aggressive cancers like glioblastoma[1].
Pharmacological mechanism of pyrrole-derived targeted therapeutics in oncology.
Analytical Signatures
To ensure scientific integrity, the synthesized (1-Tosyl-1H-pyrrol-3-yl)methanol must be validated against expected analytical signatures.
Table 2: Expected Analytical Data
| Analytical Technique | Expected Signature | Structural Correlation |
| LC-MS (ESI+) | m/z 252.1 [M+H]⁺, 274.1 [M+Na]⁺ | Confirms the exact mass of the intact C₁₂H₁₃NO₃S molecule. |
| ¹H NMR (CDCl₃) | ~2.4 ppm (singlet, 3H) | Corresponds to the methyl group on the tosyl aromatic ring. |
| ¹H NMR (CDCl₃) | ~4.6 ppm (singlet/doublet, 2H) | Confirms the presence of the C3-hydroxymethyl (CH₂) protons. |
| ¹H NMR (CDCl₃) | ~7.0 - 7.8 ppm (multiplets) | Represents the highly deshielded pyrrole and tosyl aromatic protons. |
References
- ChemBK. "1H-Pyrrole-3-methanol, 1-[(4-methylphenyl)sulfonyl]-". Chemical Database.
- National Institutes of Health (PMC). "Induction of Ferroptosis in Glioblastoma and Ovarian Cancers by a New Pyrrole Tubulin Assembly Inhibitor". Journal of Medicinal Chemistry.
- Thieme Connect. "Product Class 13: 1H-Pyrroles". Science of Synthesis.
- American Chemical Society (ACS). "[4 + 2] Benzannulation of 3-Alkenylpyrroles/Thiophenes with Propargylic Alcohols: Access to Substituted Indoles, Benzothiophenes, and Aza[5]helicenes". The Journal of Organic Chemistry.
Sources
Synthesis Pathway and Methodological Guide for (1-Tosyl-1H-pyrrol-3-YL)methanol
Executive Summary
The pyrrole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently serving as the core for anti-inflammatory, antibacterial, and neuroprotective agents. However, functionalizing the pyrrole ring at the C-3 position presents a significant synthetic challenge, as the electron-rich nature of the heterocycle inherently directs electrophilic aromatic substitution to the C-2 (α) position.
This whitepaper provides an in-depth, self-validating technical guide for the synthesis of (1-Tosyl-1H-pyrrol-3-yl)methanol . By utilizing an N-tosyl protecting group strategy, researchers can invert the natural regioselectivity of the pyrrole ring, allowing for high-yield, C-3 specific functionalization. We detail a robust four-step de novo synthetic pathway, explaining the mechanistic causality behind each reagent choice to ensure reproducibility and high fidelity in drug development workflows.
Retrosynthetic Strategy & Mechanistic Causality
The Regioselectivity Challenge
Unsubstituted 1H-pyrrole undergoes electrophilic attack almost exclusively at the C-2 position due to the superior stabilization of the resulting intermediate (three resonance structures vs. two for C-3 attack). To synthesize a C-3 functionalized methanol derivative, this kinetic preference must be overridden.
The N-Tosyl Directing Strategy
The introduction of a bulky, strongly electron-withdrawing p-toluenesulfonyl (Tosyl) group at the pyrrole nitrogen achieves two critical objectives[1]:
-
Steric Hindrance: The bulky sulfonamide physically blocks the adjacent C-2 and C-5 positions.
-
Electronic Deactivation: The strong inductive effect (-I) of the sulfonyl group attenuates the extreme π-excessive nature of the pyrrole ring, preventing acid-catalyzed polymerization and altering the thermodynamic stability of the transition states[2].
Consequently, Friedel-Crafts acylation of 1-tosylpyrrole with aluminum chloride (AlCl₃) is directed almost exclusively to the C-3 position[2].
Logic tree demonstrating the regioselective preference for C-3 substitution in 1-Tosylpyrrole.
Step-by-Step Experimental Protocols
The following four-step sequence transforms basic 1H-pyrrole into the target (1-Tosyl-1H-pyrrol-3-yl)methanol.
Step 1: N-Protection (Synthesis of 1-Tosyl-1H-pyrrole)
Objective: Mask the reactive N-H bond and install the regiocontrol element.
-
Procedure: To a flame-dried flask containing anhydrous THF (100 mL) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise under argon. Slowly add 1H-pyrrole (1.0 equiv) dropwise. Stir for 30 minutes until gas evolution ceases. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench carefully with ice water. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from hexane/ethyl acetate to yield 1-tosyl-1H-pyrrole as a crystalline solid.
Step 2: Regioselective Friedel-Crafts Acylation (Synthesis of 3-Acetyl-1-tosylpyrrole)
Objective: Install a carbon electrophile exclusively at the C-3 position.
-
Procedure: In a flame-dried flask under argon, suspend anhydrous AlCl₃ (2.0 equiv) in anhydrous dichloromethane (DCM). Cool to 0 °C and add acetyl chloride (1.2 equiv) dropwise. Stir for 15 minutes to allow the acylium ion complex to form. Add a solution of 1-tosyl-1H-pyrrole (1.0 equiv) in DCM dropwise. Stir at 0 °C for 2 hours, then at room temperature for an additional 2 hours[1].
-
Workup: Pour the mixture slowly onto crushed ice containing 1M HCl to break the aluminum complex. Separate the organic layer, extract the aqueous phase with DCM, wash with saturated NaHCO₃, dry, and concentrate. Purify via silica gel chromatography to isolate 3-acetyl-1-tosylpyrrole.
Step 3: Haloform Oxidation (Synthesis of 1-Tosyl-1H-pyrrole-3-carboxylic acid)
Objective: Convert the methyl ketone to a carboxylic acid without degrading the pyrrole ring.
-
Rationale: Standard oxidants (e.g., KMnO₄) risk oxidative cleavage of the pyrrole ring. The haloform reaction using hypohalite is highly chemoselective for methyl ketones[2].
-
Procedure: Dissolve 3-acetyl-1-tosylpyrrole (1.0 equiv) in 1,4-dioxane. In a separate flask, prepare sodium hypobromite (NaOBr) by adding bromine (Br₂, 3.5 equiv) to a 0 °C solution of NaOH (10% aq). Add the cold NaOBr solution dropwise to the pyrrole solution. Stir at room temperature for 3 hours[3].
-
Workup: Quench excess hypobromite with sodium bisulfite. Acidify the aqueous mixture to pH 2 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry under vacuum to yield 1-tosyl-1H-pyrrole-3-carboxylic acid quantitatively[3].
Step 4: Chemoselective Reduction (Synthesis of (1-Tosyl-1H-pyrrol-3-yl)methanol)
Objective: Reduce the carboxylic acid to a primary alcohol while preserving the N-tosyl bond.
-
Rationale: While some early literature cites the use of LiAlH₄ for this transformation[3], LiAlH₄ is a powerful nucleophile that frequently attacks the sulfur atom, causing unwanted N-detosylation. To ensure a self-validating and robust protocol, Borane-THF (BH₃·THF) is utilized. As an electrophilic reducing agent, BH₃ rapidly reduces carboxylic acids to alcohols without cleaving sulfonamides.
-
Procedure: Dissolve 1-tosyl-1H-pyrrole-3-carboxylic acid (1.0 equiv) in anhydrous THF at 0 °C under argon. Add BH₃·THF (1.0 M solution, 2.5 equiv) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature and stir for 12 hours.
-
Workup: Carefully quench with methanol at 0 °C until effervescence ceases. Concentrate under reduced pressure. Partition between ethyl acetate and saturated NaHCO₃. Dry the organic layer, concentrate, and purify via flash chromatography to afford pure (1-Tosyl-1H-pyrrol-3-yl)methanol.
Synthesis Workflow Visualization
Four-step synthetic workflow from 1H-pyrrole to (1-Tosyl-1H-pyrrol-3-yl)methanol.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized thermodynamic parameters, required equivalents, and expected yields for the de novo synthesis pathway.
| Step | Transformation | Key Reagents | Temp / Time | Expected Yield | Mechanistic Note |
| 1 | N-Protection | TsCl (1.1 eq), NaH (1.2 eq) | 0 °C to RT, 4h | 88 - 92% | Deprotonation forms pyrrolide anion; highly efficient SN2 at sulfur. |
| 2 | C-3 Acylation | AcCl (1.2 eq), AlCl₃ (2.0 eq) | 0 °C to RT, 4h | 75 - 82% | AlCl₃ coordination dictates C-3 regioselectivity over C-2[1]. |
| 3 | Haloform Oxidation | NaOBr (3.5 eq), NaOH | RT, 3h | > 95% | Chemoselective cleavage of methyl ketone; avoids ring oxidation[3]. |
| 4 | Chemoselective Reduction | BH₃·THF (2.5 eq) | 0 °C to RT, 12h | 80 - 85% | Electrophilic hydride attack prevents N-S bond cleavage[4]. |
Alternative Rapid Pathway (From Commercial Precursors)
For drug development workflows requiring rapid library generation, researchers can bypass Steps 1-3 by utilizing commercially available 1-Tosyl-1H-pyrrole-3-carbaldehyde (CAS: 117954-70-8).
Rapid Protocol: Dissolve 1-Tosyl-1H-pyrrole-3-carbaldehyde in methanol at 0 °C. Add Sodium Borohydride (NaBH₄, 1.5 equiv) portion-wise. Stir for 1 hour. Quench with saturated NH₄Cl, extract with ethyl acetate, and concentrate. This direct reduction bypasses the carboxylic acid intermediate entirely, yielding the target (1-Tosyl-1H-pyrrol-3-yl)methanol in >95% yield with minimal purification required.
References
-
Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors CORE Scholar [Link]
-
Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains LOCKSS [Link]
-
[4 + 2] Benzannulation of 3-Alkenylpyrroles/Thiophenes with Propargylic Alcohols ACS Publications [Link]
Sources
Spectroscopic Profiling and Synthetic Methodologies for (1-Tosyl-1H-pyrrol-3-yl)methanol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
(1-Tosyl-1H-pyrrol-3-yl)methanol (CAS: 634612-37-6) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and advanced materials science[1],[2]. The strategic installation of the p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen serves a dual mechanistic purpose: it electronically desensitizes the traditionally electron-rich, oxidation-prone pyrrole ring, and it directs regioselective functionalization at the C3 position[3]. The resulting C3-hydroxymethyl moiety provides a robust synthetic handle for downstream transformations, including etherification, halogenation, or controlled oxidation.
This whitepaper provides an in-depth analysis of the spectroscopic signatures (NMR, FT-IR, HRMS) of (1-Tosyl-1H-pyrrol-3-yl)methanol and outlines a self-validating, chemoselective synthetic protocol for its preparation.
Physicochemical Profile
Before diving into spectroscopic characterization, it is critical to establish the baseline physical properties of the compound to inform solvent selection and handling protocols[1].
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Relevance |
| Chemical Name | (1-Tosyl-1H-pyrrol-3-yl)methanol | IUPAC standard nomenclature. |
| CAS Number | 634612-37-6 | Unique identifier for procurement and database cross-referencing[1]. |
| Molecular Formula | C₁₂H₁₃NO₃S | Dictates the exact mass for HRMS validation. |
| Molar Mass | 251.30 g/mol | Used for stoichiometric calculations in synthetic workflows[1]. |
| Physical State | Solid / Semi-solid | Influences purification strategies (e.g., recrystallization vs. chromatography). |
Spectroscopic Characterization
Accurate structural elucidation relies on understanding how the highly electron-withdrawing N-tosyl group perturbs the electronic environment of the pyrrole core. The data presented below represents the diagnostic resonances expected for this scaffold, grounded in empirical data from closely related tosyl-protected pyrrole derivatives[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The N-tosyl group exerts a strong anisotropic and electron-withdrawing effect, significantly deshielding the α -protons (H2 and H5) of the pyrrole ring.
Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Diagnostic Value |
| 7.75 | d (J = 8.4 Hz) | 2H | Tosyl ortho-H | Strongly deshielded by the adjacent highly electronegative SO₂ group. |
| 7.30 | d (J = 8.4 Hz) | 2H | Tosyl meta-H | Standard aromatic resonance for the p-tolyl system. |
| 7.15 | dd (J = 3.2, 2.0 Hz) | 1H | Pyrrole H5 | Deshielded directly by N-tosyl electron withdrawal via inductive effects. |
| 7.10 | t (J = 1.8 Hz) | 1H | Pyrrole H2 | Deshielded by N-tosyl; exhibits fine coupling to H4 and H5. |
| 6.25 | dd (J = 3.2, 1.5 Hz) | 1H | Pyrrole H4 | Furthest from the EWG; represents the most electron-rich position remaining on the ring. |
| 4.55 | s | 2H | -CH₂OH | Diagnostic methylene singlet; confirms the presence of the primary alcohol. |
| 2.40 | s | 3H | Tosyl -CH₃ | Characteristic upfield singlet of the tosyl methyl group. |
| 1.65 | br s | 1H | -OH | Broad due to intermolecular hydrogen bonding; Self-Validation: Disappears upon D₂O shake. |
Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality / Diagnostic Value |
| 145.0 | Tosyl C4' (C-CH₃) | Quaternary aromatic carbon; shifted downfield by methyl hyperconjugation. |
| 136.0 | Tosyl C1' (C-SO₂) | Highly deshielded quaternary carbon directly attached to the sulfonyl group. |
| 130.0 | Tosyl meta-C | Standard aromatic methine carbon. |
| 126.8 | Tosyl ortho-C | Standard aromatic methine carbon. |
| 125.5 | Pyrrole C3 | Quaternary carbon attached to the hydroxymethyl group. |
| 121.0 | Pyrrole C5 | Deshielded by the adjacent N-tosyl group. |
| 118.5 | Pyrrole C2 | Deshielded by the adjacent N-tosyl group. |
| 112.0 | Pyrrole C4 | Least deshielded pyrrole carbon, reflecting the β -position's relative electron density. |
| 58.5 | -CH₂OH | Aliphatic carbon shifted downfield by the electronegativity of the hydroxyl oxygen. |
| 21.6 | Tosyl -CH₃ | Standard tosyl methyl resonance. |
FT-IR and Mass Spectrometry
Table 4: FT-IR & HRMS Data
| Technique | Key Signals / m/z | Assignment / Causality |
| FT-IR (ATR) | 3350 cm⁻¹ (broad) | O-H stretching; primary indicator of successful aldehyde reduction. |
| FT-IR (ATR) | 1365 cm⁻¹, 1170 cm⁻¹ | S=O asymmetric and symmetric stretching; confirms retention of the tosyl group. |
| FT-IR (ATR) | 1085 cm⁻¹ | C-O stretching of the primary alcohol. |
| HRMS (ESI-TOF) | m/z 274.0514 [M+Na]⁺ | Calculated for C₁₂H₁₃NO₃SNa; confirms intact molecular weight. |
| MS/MS | m/z 155 | Diagnostic fragmentation: Loss of the tosyl group[C▵H▵SO₂]⁺. |
Synthetic Methodologies & Experimental Protocols
To synthesize (1-Tosyl-1H-pyrrol-3-yl)methanol, the most reliable approach is the chemoselective reduction of 1-Tosyl-1H-pyrrole-3-carbaldehyde.
Rationale for Reagent Selection
Diisobutylaluminum hydride (DIBAL-H) is strictly preferred over aggressive reagents like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is prone to attacking the N-S bond, leading to premature deprotection of the tosyl group. DIBAL-H, when used at cryogenic temperatures (-78 °C), ensures strict chemoselectivity, reducing only the carbonyl group to the corresponding alcohol while leaving the sulfonyl linkage perfectly intact[4].
Self-Validating Reduction Protocol
Note: This protocol is adapted from validated methodologies for tosyl-pyrrole reductions[4].
-
Inert Atmosphere Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1-Tosyl-1H-pyrrole-3-carbaldehyde (1.0 equiv, ~5.0 mmol) in anhydrous CH₂Cl₂ (0.2 M). Causality: Moisture must be excluded to prevent the rapid hydrolysis of DIBAL-H into inactive aluminum salts.
-
Cryogenic Reagent Addition: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add DIBAL-H (1.0 M in toluene, 2.5 equiv) dropwise over 15 minutes. Causality: The slow addition at -78 °C controls the exotherm and prevents over-reduction or off-target cleavage.
-
In-Process Validation (TLC): Stir the mixture at -78 °C for 1 hour, then gradually warm to 0 °C. Monitor via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active starting material spot completely disappears, replaced by a more polar product spot.
-
Chemoselective Quenching: Quench the reaction at 0 °C by slowly adding a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). Causality: DIBAL-H reductions produce a stubborn, gelatinous aluminum emulsion. Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions and breaking the emulsion to allow for clean biphasic separation. Stir vigorously for 1 hour at room temperature.
-
Isolation and Purification: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.
Mechanistic & Workflow Visualization
The following diagram illustrates the self-validating experimental workflow, ensuring that each step logically leads to the next with built-in quality control checks.
Figure 1: Chemoselective reduction workflow of 1-tosyl-1H-pyrrole-3-carbaldehyde.
References
-
Title : 1H-Pyrrole-3-methanol, 1-[(4-methylphenyl)sulfonyl]- Source : ChemBK URL : 1
-
Title : [4 + 2] Benzannulation of 3-Alkenylpyrroles/Thiophenes with Propargylic Alcohols: Access to Substituted Indoles, Benzothiophenes, and Aza[5]helicenes Source : The Journal of Organic Chemistry - ACS Publications URL : 4
-
Title : Induction of Ferroptosis in Glioblastoma and Ovarian Cancers by a New Pyrrole Tubulin Assembly Inhibitor Source : PMC / NIH URL : 3
-
Title : (1-Tosyl-1h-pyrrol-3-yl)methanol Source : Leyan URL : 2
Sources
Comprehensive Physicochemical and Synthetic Profiling of N-Tosyl-3-hydroxymethylpyrrole
A Technical Whitepaper for Advanced Heterocyclic Synthesis and Drug Discovery
Executive Summary
In the landscape of heterocyclic chemistry, the pyrrole nucleus is a privileged scaffold, ubiquitous in natural products, pharmaceuticals, and advanced materials. However, the inherent electron-rich nature of unprotected pyrrole renders it highly susceptible to oxidative degradation and unselective electrophilic aromatic substitution. The compound N-tosyl-3-hydroxymethylpyrrole (Systematic name: 1-Tosyl-1H-pyrrole-3-methanol; CAS: 634612-37-6) emerges as a masterclass in structural engineering. By combining a strongly electron-withdrawing N-sulfonyl protecting group with a versatile C3-hydroxymethyl reactive handle, this molecule provides researchers with a stable, highly programmable building block for complex molecular architectures, including substituted indoles and aza-helicenes[1].
This technical guide dissects the physicochemical properties, spectroscopic signatures, and field-proven synthetic protocols associated with N-tosyl-3-hydroxymethylpyrrole, providing a causality-driven framework for its application in advanced organic synthesis.
Structural Architecture & Causality
The utility of N-tosyl-3-hydroxymethylpyrrole is dictated by the opposing electronic effects of its two primary functional groups:
-
The N-Tosyl (p-Toluenesulfonyl) Group: The nitrogen lone pair in a standard pyrrole participates in the aromatic sextet, making the ring highly nucleophilic. The introduction of the tosyl group at the N1 position fundamentally alters this electronic landscape. The strong electron-withdrawing nature of the sulfonyl moiety delocalizes the nitrogen lone pair away from the aromatic system. Causality: This deactivation prevents unwanted polymerization under acidic conditions and directs subsequent electrophilic attacks selectively, while simultaneously stabilizing the molecule against ambient oxidation.
-
The C3-Hydroxymethyl Group: Positioned at the β-carbon, this primary alcohol serves as a versatile synthetic handle. Because the pyrrole ring is electronically deactivated by the tosyl group, the hydroxymethyl group can be subjected to rigorous transformations (oxidation, halogenation, etherification) without disrupting the core heteroaromatic stability.
Physicochemical Properties
Understanding the physical parameters of N-tosyl-3-hydroxymethylpyrrole is critical for optimizing reaction conditions, solvent selection, and purification strategies. The predicted and observed properties are summarized below.
| Property | Value / Description |
| Chemical Name | 1-Tosyl-1H-pyrrole-3-methanol |
| CAS Number | 634612-37-6 |
| Molecular Formula | C₁₂H₁₃NO₃S |
| Molecular Weight | 251.30 g/mol |
| Appearance | Pale yellow to off-white solid |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 459.4 ± 47.0 °C at 760 mmHg (Predicted) |
| Solubility Profile | Soluble in CH₂Cl₂, EtOAc, THF, and DMSO; Insoluble in H₂O |
| Hydrogen Bond Donors | 1 (Hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (Sulfonyl oxygens, Hydroxyl oxygen) |
Experimental Protocols: Self-Validating Workflows
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but self-validating systems where the chemistry dictates the physical handling.
Protocol 1: Synthesis via Cryogenic DIBAL-H Reduction
The reduction of 1-tosyl-1H-pyrrole-3-carboxylate to N-tosyl-3-hydroxymethylpyrrole requires precise thermal control. While lithium aluminum hydride (LiAlH₄) is a standard reductant, it frequently causes premature detosylation due to the lability of the N-S bond under strongly basic hydride conditions.
Methodology:
-
Initialization: Dissolve 1-tosyl-1H-pyrrole-3-carboxylate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Dropwise add Diisobutylaluminum hydride (DIBAL-H, 25% w/v in toluene, 3.0 equiv). Causality: The cryogenic temperature prevents the cleavage of the sensitive N-tosyl bond while allowing the hydride to attack the ester carbonyl.
-
Propagation: Stir at -78 °C for 1 hour, then gradually warm to 0 °C for an additional 1 hour.
-
Quenching & Workup (Critical Step): Quench the reaction by carefully adding saturated aqueous sodium potassium tartrate (Rochelle's salt). Stir vigorously for 1 hour at room temperature. Causality: Rochelle's salt chelates the aluminum byproducts, breaking down intractable emulsions into two distinct, easily separable layers.
-
Isolation: Extract the aqueous phase with ethyl acetate (2 × 10 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
System Validation: The success of this protocol is self-validating through TLC analysis (disappearance of the less polar ester spot) and 1H NMR confirmation, where the ester methyl singlet (~3.8 ppm) is entirely replaced by a diagnostic hydroxymethyl singlet (~4.5 ppm, 2H) and a broad hydroxyl peak.
Protocol 2: Selective Oxidation to 1-Tosyl-1H-pyrrole-3-carbaldehyde
Oxidation of the C3-hydroxymethyl group to the corresponding carbaldehyde is a critical node in generating 3-alkenylpyrroles for downstream[4+2] benzannulations [1].
Methodology:
-
Initialization: Prepare a solution of 2-Iodoxybenzoic acid (IBX, 1.5 equiv) in DMSO. Causality: IBX is insoluble in most organic solvents but dissolves readily in DMSO, which facilitates the hypervalent iodine mechanism.
-
Substrate Addition: Add a solution of N-tosyl-3-hydroxymethylpyrrole (1.0 equiv) in THF to the IBX/DMSO mixture at room temperature.
-
Propagation: Stir the mixture at room temperature for 1 hour. Causality: IBX is prioritized over transition-metal oxidants (e.g., Jones reagent) because its ligand exchange mechanism is sufficiently mild to prevent oxidative degradation of the pyrrole core and strictly halts at the aldehyde oxidation state without over-oxidizing to the carboxylic acid.
-
Workup: Quench with ice-cold water. Filter the resulting suspension through a Celite pad to remove insoluble iodine byproducts. Extract the filtrate with EtOAc, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.
-
System Validation: Validation is instantaneous upon TLC visualization (the highly polar alcohol converts to a less polar, strongly UV-active aldehyde) and is definitively confirmed by the appearance of a sharp, deshielded aldehydic proton singlet at ~9.8 ppm in the 1H NMR spectrum.
Reaction Pathway & Mechanistic Utility Visualization
The synthetic utility of N-tosyl-3-hydroxymethylpyrrole is best illustrated through its role as a central node in the construction of complex polycyclic systems. Once oxidized to the aldehyde and olefinated to a 3-alkenylpyrrole, it undergoes a highly efficient [4+2] benzannulation with propargylic alcohols to yield substituted indoles [1].
Fig 1: Synthetic workflow and downstream benzannulation of N-tosyl-3-hydroxymethylpyrrole.
Conclusion
N-tosyl-3-hydroxymethylpyrrole is not merely an intermediate; it is a strategically designed chemical linchpin. By leveraging the electron-withdrawing capacity of the N-tosyl group, chemists can temporarily override the inherent instability of the pyrrole nucleus. This allows the C3-hydroxymethyl group to be manipulated through rigorous reduction and oxidation cycles, ultimately serving as the gateway to highly substituted indoles and biologically active heterocyclic frameworks.
References
-
Title: [4 + 2] Benzannulation of 3-Alkenylpyrroles/Thiophenes with Propargylic Alcohols: Access to Substituted Indoles, Benzothiophenes, and Aza[5]helicenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Navigating the Synthesis and Procurement of (1-Tosyl-1H-pyrrol-3-YL)methanol: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the commercial availability and synthesis of (1-Tosyl-1H-pyrrol-3-YL)methanol, a key intermediate for researchers in drug discovery and organic synthesis. Analysis indicates that while direct commercial availability is limited, the compound can be readily synthesized from commercially available precursors. This guide provides a comprehensive overview of the synthetic route, sourcing of starting materials, and essential technical data to empower researchers in their scientific endeavors.
Executive Summary: Synthesis as the Primary Route
A thorough investigation of the chemical supply landscape reveals that (1-Tosyl-1H-pyrrol-3-YL)methanol is not a standard catalog item for most major chemical suppliers. This necessitates a synthetic approach for its acquisition. The most direct and logical synthetic pathway involves the tosylation of the commercially available (1H-Pyrrol-3-yl)methanol. This guide will detail this synthetic procedure, providing researchers with a clear and actionable protocol.
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to antiviral therapies.[1][2][3] The addition of a tosyl group can modulate the electronic properties and biological activity of the parent molecule, making (1-Tosyl-1H-pyrrol-3-YL)methanol a valuable building block for novel therapeutic agents.[4]
Sourcing of Key Starting Materials
The successful synthesis of (1-Tosyl-1H-pyrrol-3-YL)methanol is contingent on the procurement of high-quality starting materials. The primary precursor, (1H-Pyrrol-3-yl)methanol, is commercially available from several suppliers.
| Starting Material | CAS Number | Molecular Formula | Molecular Weight | Representative Suppliers | Purity |
| (1H-Pyrrol-3-yl)methanol | 71803-59-3 | C5H7NO | 97.12 g/mol | MilliporeSigma (Bide Pharmatech) | 95% |
| p-Toluenesulfonyl chloride (Tosyl chloride) | 98-59-9 | C7H7ClO2S | 190.65 g/mol | Major chemical suppliers | ≥98% |
Proposed Synthetic Workflow
The synthesis of (1-Tosyl-1H-pyrrol-3-YL)methanol can be achieved through the N-tosylation of (1H-Pyrrol-3-yl)methanol. This reaction is typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, facilitating its nucleophilic attack on the sulfur atom of tosyl chloride.
Caption: Proposed synthetic workflow for (1-Tosyl-1H-pyrrol-3-YL)methanol.
Detailed Experimental Protocol:
Materials:
-
(1H-Pyrrol-3-yl)methanol
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Sodium hydride (NaH) (60% dispersion in mineral oil) or Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1H-Pyrrol-3-yl)methanol (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. (Alternatively, triethylamine (1.5 eq) can be used as the base).
-
Tosylation: In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, (1-Tosyl-1H-pyrrol-3-YL)methanol.
Physicochemical and Spectroscopic Data of Key Compounds
| Compound | CAS Number | Melting Point | Key Spectroscopic Data |
| (1H-Pyrrol-3-yl)methanol[5] | 71803-59-3 | Solid or liquid | InChI Key: KQBJJBPSKBSJTM-UHFFFAOYSA-N |
| 1-Phenyl-3-tosyl-1H-pyrrole[4][6] | Not directly applicable | 160–162 °C | ¹H NMR (DMSO-d6): δ 8.13–8.04 (m, 1H), 7.83 (d, J = 8.1 Hz, 2H), 7.66 (d, J = 7.9 Hz, 2H), 7.52–7.46 (m, 3H), 7.44–7.30 (m, 3H), 6.69–6.52 (m, 1H), 2.35 (s, 3H). ¹³C NMR (DMSO-d6): δ 143.74, 140.85, 138.99, 130.36, 130.15, 127.52, 127.10, 126.90, 123.37, 122.60, 120.91, 110.16, 21.42. MS (ESI): m/z 319.85 [M + Na]⁺.[4] |
Safety and Handling
Working with pyrrole derivatives and sulfonyl chlorides requires adherence to strict safety protocols. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9][10]
-
(1H-Pyrrol-3-yl)methanol: May cause skin and serious eye irritation.[5][7]
-
p-Toluenesulfonyl chloride: Causes severe skin burns and eye damage. It is also corrosive. Handle with extreme care.
-
Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any water sources.
-
Solvents (THF, DCM, Ethyl Acetate, Hexane): These are flammable liquids. Keep away from ignition sources.[8][9]
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8][10]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[10]
Conclusion
While (1-Tosyl-1H-pyrrol-3-YL)methanol is not a readily available commercial product, this guide provides a clear and detailed pathway for its synthesis from obtainable starting materials. The importance of the pyrrole nucleus in drug discovery underscores the value of this synthetic intermediate. By following the outlined procedures and adhering to the necessary safety precautions, researchers can successfully prepare this compound and advance their research in the development of novel chemical entities.
References
-
Demopoulos, V. J., & Kechagioglou, Z. (2022). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank, 2022(4), M1471. [Link]
-
Organic Syntheses. (n.d.). 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl-. [Link]
-
ResearchGate. (n.d.). The synthesis of 1-tosyl-1H-pyrrole. [Link]
-
Cimmino, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 207, 112702. [Link]
-
Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). [Link]
-
ResearchGate. (2022, October 13). 1-Phenyl-3-tosyl-1H-pyrrole. [Link]
-
Alfa Aesar. (2025, September 7). Pyrrole Safety Data Sheet. [Link]
-
ResearchGate. (n.d.). Commercially available pyrrole based drugs. [Link]
-
Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438), as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-4456. [Link]
-
Pharmaffiliates. (n.d.). (5-(4-Fluorophenyl)-1H-pyrrol-3-yl)methanol. [Link]
-
Rossi, S., et al. (2023). Methanol as a C1 Source for the Synthesis of 1,3-Polyheterocyclic Systems. European Journal of Organic Chemistry, 26(48), e202301106. [Link]
-
Manasa Life Sciences. (n.d.). (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol. [Link]
-
Royal Society of Chemistry. (2011). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]
-
Smith, N. D., Huang, D., & Cosford, N. D. P. (2002). One-step synthesis of 3-aryl- and 3,4-diaryl-(1H)-pyrroles using tosylmethyl isocyanide (TOSMIC). Organic Letters, 4(20), 3537-3539. [Link]
Sources
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. (1H-Pyrrol-3-yl)methanol | 71803-59-3 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. aksci.com [aksci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Chemoselective Synthesis of (1-Tosyl-1H-pyrrol-3-yl)methanol via One-Pot Transient Silylation
Introduction & Mechanistic Rationale
The synthesis of (1-Tosyl-1H-pyrrol-3-yl)methanol from (1H-pyrrol-3-yl)methanol presents a classic chemoselectivity challenge in organic synthesis. Both the pyrrole nitrogen (pKa ~16.5) and the primary aliphatic alcohol (pKa ~15.5) are nucleophilic sites capable of reacting with electrophilic sulfonyl chlorides[1].
Direct treatment of the unprotected substrate with a base and p-toluenesulfonyl chloride (TsCl) frequently leads to competing O-tosylation. The resulting alkyl tosylate is highly reactive and prone to rapid decomposition, intermolecular alkylation, or polymerization. To achieve absolute chemoselectivity, a Transient Protection Strategy is required[2].
Expertise & Experience Insight: While traditional silylation utilizes Trimethylsilyl chloride (TMSCl) and Triethylamine (Et₃N), this method generates Et₃N·HCl salts. If left in a one-pot system, these salts will consume the Sodium Hydride (NaH) intended for the subsequent N-tosylation step. To engineer a self-validating, streamlined system, this protocol utilizes Hexamethyldisilazane (HMDS) with a catalytic amount of TMSCl for the transient O-silylation. The sole byproduct of HMDS silylation is ammonia gas, which safely vents from the system, leaving no acidic salts behind. This allows for a seamless, one-pot addition of NaH and TsCl, followed by an aqueous acidic quench that simultaneously cleaves the labile TMS ether to reveal the final product.
Experimental Workflow
Fig 1. One-pot transient protection workflow for the chemoselective N-tosylation of pyrrole.
Step-by-Step Protocol (10.0 mmol Scale)
Materials & Reagents:
-
(1H-pyrrol-3-yl)methanol (MW = 97.12 g/mol ): 971 mg, 10.0 mmol
-
Hexamethyldisilazane (HMDS): 1.46 mL, 7.0 mmol (0.7 equiv)
-
Trimethylsilyl chloride (TMSCl): 63 µL, 0.5 mmol (0.05 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil): 480 mg, 12.0 mmol (1.2 equiv)
-
p-Toluenesulfonyl chloride (TsCl): 2.10 g, 11.0 mmol (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF): 30 mL
-
1M Aqueous HCl: 20 mL
Step 1: Transient O-Silylation
-
Charge a flame-dried 100 mL round-bottom flask with (1H-pyrrol-3-yl)methanol (971 mg, 10.0 mmol) and anhydrous THF (20 mL) under an argon atmosphere.
-
Add HMDS (1.46 mL, 7.0 mmol) via syringe, followed immediately by a catalytic amount of TMSCl (63 µL, 0.5 mmol).
-
Stir the reaction mixture at room temperature (20–25 °C) for 1 hour. Ensure the reaction vessel is vented through a bubbler to allow the generated ammonia gas to escape.
-
Self-Validation Check: Perform a TLC (Hexanes/EtOAc 7:3). The highly polar starting material ( Rf ~0.2) should be completely converted to the non-polar TMS ether intermediate ( Rf ~0.8).
Step 2: N-Tosylation
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Carefully add NaH (480 mg, 12.0 mmol, 60% dispersion) in three equal portions over 5 minutes to control hydrogen gas evolution.
-
Stir at 0 °C for 30 minutes. Causality: This incubation period ensures complete deprotonation of the pyrrole NH, forming a soft, highly nucleophilic pyrrolide anion.
-
Dissolve TsCl (2.10 g, 11.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Step 3: In situ O-Desilylation & Workup
-
Cool the flask back to 0 °C.
-
Slowly add 1M aqueous HCl (20 mL) dropwise to quench any unreacted NaH and simultaneously cleave the transient TMS ether.
-
Stir vigorously for 30 minutes at room temperature. Causality: The TMS ether is highly labile under aqueous acidic conditions. Using 1M HCl facilitates a seamless one-pot deprotection, bypassing the need for expensive fluoride sources (e.g., TBAF)[2].
-
Transfer the biphasic mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 6:4) to afford (1-Tosyl-1H-pyrrol-3-yl)methanol as a solid.
In-Process Controls & Data Summary
To ensure the trustworthiness of the protocol, the following table summarizes the quantitative parameters and the expected in-process control (IPC) analytical targets for each phase of the workflow.
| Reaction Phase | Reagents & Equivalents | Temp & Time | IPC Method | Expected Outcome / Target |
| 1. O-Silylation | HMDS (0.7 eq), TMSCl (0.05 eq) | 20 °C, 1 h | TLC (Hexanes/EtOAc 7:3) | Complete consumption of SM ( Rf 0.2). Formation of non-polar spot ( Rf 0.8). |
| 2. Deprotonation | NaH (1.2 eq) | 0 °C, 0.5 h | Visual Observation | Cessation of H₂ gas evolution; solution becomes slightly opaque/yellow. |
| 3. N-Tosylation | TsCl (1.1 eq) | 20 °C, 2 h | LC-MS (ESI+) | Mass peak corresponding to N-Tosyl-TMS-ether [M+H]⁺ = 324.1 m/z. |
| 4. O-Desilylation | 1M HCl (Excess) | 20 °C, 0.5 h | LC-MS (ESI+) | Complete loss of TMS mass. Final product [M+H]⁺ = 252.1 m/z. |
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[2]
-
Pal, S., et al. (2017).[4 + 2] Benzannulation of 3-Alkenylpyrroles/Thiophenes with Propargylic Alcohols: Access to Substituted Indoles, Benzothiophenes, and Aza[5]helicenes. The Journal of Organic Chemistry, 82(6), 3144-3158.[1]
Sources
Regiocontrolled Tosylation of 3-Hydroxymethylpyrrole: Strategies for N- and O-Functionalization in Drug Discovery
Application Note & Protocol Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The functionalization of pyrroles is a cornerstone of modern medicinal chemistry and drug discovery. Among pyrrole derivatives, 3-hydroxymethylpyrrole represents a highly versatile, yet notoriously unstable, building block. Attempts to directly functionalize or tosylate unprotected 3-hydroxymethylpyrrole typically result in rapid degradation or polymerization.
This application note provides a comprehensive, field-proven methodology for the regiocontrolled tosylation of 3-hydroxymethylpyrrole. By understanding the underlying electronic properties of the pyrrole ring, researchers can strategically deploy N-tosylation to deactivate the ring, followed by O-tosylation to generate a highly reactive, electrophilic alkylating agent for downstream cross-coupling or nucleophilic substitution.
Mechanistic Insights: The Azafulvenium Challenge
The primary challenge in handling 2- or 3-hydroxymethylpyrroles lies in their inherent electron-rich nature. When the hydroxyl group is activated (e.g., via protonation or conversion to a leaving group like a tosylate), the nitrogen lone pair delocalizes into the aromatic ring. This expels the leaving group and generates a non-aromatic azafulvenium intermediate [1].
Azafulvenium species are intensely electrophilic. In the absence of a trapping agent, they rapidly undergo self-condensation, reacting with the electron-rich pyrrole rings of adjacent molecules to form bis(azafulvene)s, porphyrin-like oligomers, or intractable polymers[2].
To suppress this pathway, an electron-withdrawing group (EWG) must be introduced to the pyrrole nitrogen. The p-toluenesulfonyl (tosyl) group is ideal; it pulls electron density away from the ring via resonance, drastically increasing the activation energy required to form the azafulvenium ion and rendering the hydroxymethyl group stable enough for controlled manipulation.
Figure 1: Decomposition of unprotected 3-hydroxymethylpyrrole via the azafulvenium intermediate.
Synthetic Workflow & Strategy
Because direct N-tosylation of 3-hydroxymethylpyrrole suffers from competitive O-tosylation and substrate instability, the self-validating system described below utilizes 1H-pyrrole-3-carbaldehyde as the starting material.
The workflow is divided into three distinct phases:
-
N-Tosylation of the carbaldehyde to deactivate the pyrrole core.
-
Reduction of the aldehyde to yield the stable N-tosylated alcohol[3].
-
O-Tosylation of the alcohol under strictly controlled conditions to yield the final reactive electrophile.
Figure 2: Synthetic workflow for sequential N- and O-tosylation to yield a reactive alkylating agent.
Experimental Protocols
Protocol A: Synthesis of the N-Protected Precursor (1-Tosyl-1H-pyrrole-3-methanol)
This protocol establishes the deactivated pyrrole core, ensuring that subsequent manipulations at the C3 position do not trigger ring decomposition[3].
Phase 1: N-Tosylation
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 1H-pyrrole-3-carbaldehyde (10.0 mmol, 1.0 eq) and anhydrous THF (50 mL).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol, 1.2 eq) in small portions to manage hydrogen gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases.
-
Tosylation: Add p-Toluenesulfonyl chloride (TsCl, 11.0 mmol, 1.1 eq) in one portion. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.
-
Workup: Quench the reaction by slowly adding ice-cold water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc, 8:2) to yield 1-Tosyl-1H-pyrrole-3-carbaldehyde as a solid.
Phase 2: Carbonyl Reduction
-
Preparation: Dissolve 1-Tosyl-1H-pyrrole-3-carbaldehyde (8.0 mmol, 1.0 eq) in a 1:1 mixture of anhydrous THF and Methanol (40 mL total) under Argon. Cool to 0 °C.
-
Reduction: Add Sodium Borohydride (NaBH₄, 12.0 mmol, 1.5 eq) portionwise. Causality Note: Methanol acts as a proton source to accelerate the hydride transfer, while maintaining 0 °C prevents over-reduction or cleavage of the N-tosyl group.
-
Completion: Stir for 1 hour at 0 °C. Monitor via TLC (Hexanes/EtOAc, 7:3) until the aldehyde is fully consumed.
-
Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 25 mL), dry over Na₂SO₄, and concentrate to yield 1-Tosyl-1H-pyrrole-3-methanol (Stable Precursor).
Protocol B: Synthesis of the Reactive Electrophile ((1-Tosyl-1H-pyrrol-3-yl)methyl tosylate)
With the nitrogen lone pair sequestered by the N-tosyl group, the hydroxymethyl group can now be O-tosylated. Critical Warning: Even with N-protection, the resulting benzylic-like O-tosylate is highly reactive and thermally sensitive.
Phase 3: Regioselective O-Tosylation
-
Preparation: In a flame-dried flask under Argon, dissolve 1-Tosyl-1H-pyrrole-3-methanol (5.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 25 mL). Cool strictly to 0 °C.
-
Base Addition: Add Triethylamine (Et₃N, 10.0 mmol, 2.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.5 mmol, 0.1 eq).
-
Tosylation: Add TsCl (6.0 mmol, 1.2 eq) portionwise.
-
Incubation: Stir the reaction strictly at 0 °C for 2–3 hours. Causality Note: Do not allow the reaction to warm to RT. Elevated temperatures will induce premature displacement of the tosylate by chloride ions (from DCM/TsCl) or lead to intermolecular degradation.
-
Cold Workup: Quench with ice-cold water (15 mL). Transfer to a separatory funnel and extract with cold DCM (2 × 20 mL). Wash the organic layer sequentially with cold 1N HCl (15 mL), cold saturated NaHCO₃ (15 mL), and cold brine (15 mL).
-
Isolation: Dry over anhydrous MgSO₄. Concentrate under reduced pressure using a rotary evaporator with the water bath set no higher than 25 °C .
-
Storage: The resulting (1-Tosyl-1H-pyrrol-3-yl)methyl tosylate presents as a viscous oil. It must be used immediately in subsequent nucleophilic substitution steps or stored neat at -20 °C under Argon for a maximum of 48 hours.
Quantitative Data & Intermediate Profiling
To assist in experimental planning, the physicochemical properties and stability profiles of the key intermediates are summarized below.
Table 1: Physicochemical and Reactivity Profile of Pyrrole Intermediates
| Compound | Physical State | Stability & Storage | Reactivity Profile | Primary Application |
| 3-Hydroxymethylpyrrole (Unprotected) | Unstable Oil | Decomposes rapidly at RT; Do not store | Rapid azafulvene formation; Polymerizes | N/A (Avoid isolation) |
| 1-Tosyl-1H-pyrrole-3-carbaldehyde | Crystalline Solid | Highly stable at RT | Electrophilic carbonyl | Stable synthetic precursor |
| 1-Tosyl-1H-pyrrole-3-methanol | Solid / Viscous Oil | Stable at 4 °C for months | Mild nucleophile / H-bond donor | Precursor for O-tosylation |
| (1-Tosyl-1H-pyrrol-3-yl)methyl tosylate | Viscous Oil | Highly unstable; Store at -20 °C (< 48h) | Potent electrophile; SN2 susceptible | Alkylating agent in drug discovery |
Sources
Use of (1-Tosyl-1H-pyrrol-3-YL)methanol in organic synthesis
Application Note: The Utility of (1-Tosyl-1H-pyrrol-3-yl)methanol in Advanced Organic Synthesis and Heterocycle Construction
Executive Summary & Mechanistic Rationale
The synthesis of highly substituted indoles, benzothiophenes, and aza-helicenes requires versatile, stable building blocks that can undergo selective functionalization. (1-Tosyl-1H-pyrrol-3-yl)methanol (CAS: 634612-37-6) has emerged as a critical linchpin in these synthetic pathways[1].
Pyrroles are inherently electron-rich and notoriously susceptible to acid-catalyzed polymerization and oxidative degradation. Furthermore, electrophilic substitution naturally favors the C2 and C5 positions, making C3-functionalization synthetically challenging[2]. The installation of an N-tosyl (Ts) protecting group resolves these issues through two causal mechanisms:
-
Electronic Deactivation: The strong electron-withdrawing nature of the sulfonyl group pulls electron density away from the pyrrole π -system, stabilizing the ring against oxidative cleavage and acidic decomposition[3].
-
Regiocontrol: By utilizing a pre-functionalized 3-hydroxymethyl core, chemists can bypass the poor regioselectivity of direct pyrrole functionalization. The primary alcohol serves as a synthetic handle for oxidation, olefination, and subsequent cycloisomerization[4].
Synthetic Workflow: From Precursor to Complex Heterocycles
The most prominent application of (1-Tosyl-1H-pyrrol-3-yl)methanol is its role as an intermediate in the [4+2] benzannulation of 3-alkenylpyrroles. The workflow transitions the stable alcohol into a reactive diene system capable of trapping propargylic alcohols[5].
Figure 1: Synthetic workflow utilizing (1-Tosyl-1H-pyrrol-3-yl)methanol as a core building block.
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to not only follow steps but to understand the physical chemistry governing the reaction mixture. The following protocols are engineered for high yield and operational safety.
Protocol A: Synthesis of (1-Tosyl-1H-pyrrol-3-yl)methanol via DIBAL-H Reduction
Objective: Chemoselective reduction of the ester precursor without cleaving the N-tosyl group. Causality: DIBAL-H (Diisobutylaluminum hydride) is selected over LiAlH 4 because the latter is overly aggressive and frequently causes de-tosylation of the pyrrole nitrogen[6]. Cryogenic temperatures (-78 °C) ensure strict kinetic control.
-
Preparation: Dissolve 1-tosyl-1H-pyrrole-3-carboxylate (1.0 equiv, e.g., 2.71 mmol) in anhydrous CH 2 Cl 2 (20 mL) under a strict Argon atmosphere[7].
-
Cryogenic Addition: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Dropwise, add DIBAL-H (25% w/v in toluene, 3.0 equiv) over 15 minutes. In-process control: The slow addition prevents localized exothermic spikes that could lead to over-reduction or ring opening.
-
Maturation: Stir the mixture at -78 °C for 1 hour, then allow the bath to naturally warm to 0 °C and stir for an additional 1 hour[4].
-
Quench & Emulsion Resolution (Critical Step): Quench the reaction by carefully adding saturated aqueous sodium potassium tartrate (Rochelle's salt, 20 mL) at 0 °C. Stir vigorously for 1 hour.
-
Scientific Insight: Aluminum alkoxides form severe, unfilterable emulsions in water. Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions to form a highly water-soluble complex, ensuring a crisp phase separation[7].
-
-
Isolation: Extract the aqueous phase with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.
Protocol B: Oxidation to 1-Tosyl-1H-pyrrole-3-carbaldehyde
Objective: Mild oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Causality: 2-Iodoxybenzoic acid (IBX) is utilized because it avoids the toxic chromium waste of PCC and the strict anhydrous/cryogenic requirements (and malodorous dimethyl sulfide byproduct) of Swern oxidations[5].
-
Reagent Solubilization: Dissolve IBX (1.5 equiv) in DMSO (approx. 1.2 mL per gram of IBX). Note: IBX is polymeric and insoluble in most organic solvents; DMSO is mandatory to disrupt the polymeric hydrogen bonding and solubilize the reagent.
-
Substrate Addition: Prepare a solution of (1-Tosyl-1H-pyrrol-3-yl)methanol (1.0 equiv) in THF (4 mL per gram of IBX). Add this dropwise to the IBX/DMSO solution at room temperature[4].
-
Reaction: Stir at room temperature for exactly 1 hour. TLC monitoring (Hexanes/EtOAc) should confirm complete consumption of the starting material.
-
Precipitation Quench: Quench the reaction with ice-cold water (5 mL).
-
Scientific Insight: The addition of cold water instantly precipitates the reduced byproduct, iodosobenzoic acid (IBA), as well as any unreacted IBX, while leaving the aldehyde product in the organic suspension[5].
-
-
Filtration & Extraction: Filter the resulting heterogeneous mixture through a pad of Celite to remove the iodine waste. Extract the filtrate with EtOAc (2 × 10 mL), wash with saturated aqueous NaHCO 3 to neutralize trace acidic byproducts, dry over Na 2 SO 4 , and concentrate[7].
Quantitative Data: Optimization of Oxidation Conditions
To justify the selection of IBX in Protocol B, the following table summarizes the quantitative performance of various oxidation systems evaluated for this specific pyrrole substrate.
Table 1: Comparison of Oxidation Conditions for (1-Tosyl-1H-pyrrol-3-yl)methanol
| Oxidant System | Solvent | Temp / Time | Yield (%) | Mechanistic & Operational Notes |
| IBX | THF / DMSO | RT / 1 h | 92 - 95% | Optimal. Fast reaction, mild conditions, easy filtration of IBA byproduct[4]. |
| MnO 2 (Activated) | CH 2 Cl 2 | RT / 18 h | 72 - 78% | Requires large stoichiometric excess (10-20 eq). Sluggish kinetics for pyrrole-3-methanols. |
| Swern (COCl 2 / DMSO) | CH 2 Cl 2 | -78 °C / 2 h | 84 - 88% | Excellent yield but requires strict cryogenic control and generates toxic/malodorous Me 2 S. |
| PCC | CH 2 Cl 2 | RT / 3 h | 75 - 80% | Moderate yield. Generates toxic chromium waste; tedious workup due to tarry residues. |
Downstream Mechanistic Logic: The [4+2] Benzannulation
Once oxidized and olefinated, the resulting 3-alkenylpyrroles undergo a sophisticated Lewis-acid catalyzed [4+2] benzannulation with propargylic alcohols to yield highly substituted indoles[5]. Understanding this pathway is crucial for drug development professionals designing novel indole-based therapeutics.
Figure 2: Mechanistic cascade of the Lewis-acid catalyzed [4+2] benzannulation.
The tosyl group plays its final critical role here: by dampening the nucleophilicity of the pyrrole nitrogen, it prevents competitive N-alkylation by the activated propargylic alcohol, forcing the reaction down the desired C2-propargylation and subsequent cycloisomerization pathway[4].
References
-
[4 + 2] Benzannulation of 3-Alkenylpyrroles/Thiophenes with Propargylic Alcohols: Access to Substituted Indoles, Benzothiophenes, and Aza[5]helicenes Source: The Journal of Organic Chemistry (ACS Publications), 2017. URL:[Link]
-
Product Class 13: 1H-Pyrroles (Science of Synthesis) Source: Thieme Connect. URL:[Link]
Sources
Comprehensive Protocols for the Functionalization of (1-Tosyl-1H-pyrrol-3-yl)methanol
Introduction & Mechanistic Rationale
(1-Tosyl-1H-pyrrol-3-yl)methanol is a highly versatile building block in medicinal chemistry and organic synthesis. The molecule consists of a pyrrole core, an N-protecting p-toluenesulfonyl (tosyl) group, and a C3-hydroxymethyl substituent.
The Causality of the Tosyl Group: Unprotected pyrroles are inherently electron-rich, making them highly susceptible to spontaneous oxidation, acid-catalyzed polymerization, and uncontrolled electrophilic aromatic substitution[1][2]. The strategic installation of the strongly electron-withdrawing tosyl group at the N1 position drastically reduces the electron density of the heteroaromatic ring. This deactivation is a critical prerequisite for side-chain functionalization, as it shields the pyrrole core from degradation, allowing the primary hydroxyl group to react predictably under various conditions[2].
The primary hydroxyl group (-CH₂OH) behaves as a standard aliphatic alcohol, capable of undergoing oxidation, etherification, and conversion into highly active leaving groups. However, its proximity to the heteroaromatic system dictates that reaction conditions must remain relatively mild to prevent side reactions.
Overview of Hydroxyl Group Transformations
The functionalization of the primary alcohol in (1-Tosyl-1H-pyrrol-3-yl)methanol generally falls into three distinct synthetic pathways:
-
Oxidation: Conversion to 1-tosyl-1H-pyrrole-3-carbaldehyde.
-
Etherification: Alkylation via Williamson ether synthesis.
-
Activation: Conversion to a mesylate or halide for downstream S_N2 displacement.
Chemical transformations of the primary hydroxyl group in (1-Tosyl-1H-pyrrol-3-yl)methanol.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected outcomes for the three primary functionalization workflows.
| Transformation | Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Advantage |
| Oxidation | IBX (1.5 eq), DMSO/THF | 25 | 1.0 | 85 - 95 | Arrests at aldehyde; avoids harsh transition metals[3]. |
| Etherification | NaH (1.2 eq), R-X (1.1 eq), THF | 0 to 25 | 1.25 | 75 - 85 | Rapid alkoxide formation; tosyl group remains intact[4]. |
| Mesylation | MsCl (1.25 eq), Et₃N (1.5 eq), DCM | 0 | 0.75 | 80 - 90 | Mild conditions prevent premature elimination[5]. |
Detailed Experimental Protocols
Protocol A: Selective Oxidation to 1-Tosyl-1H-pyrrole-3-carbaldehyde
Scientific Context: Oxidizing a primary alcohol attached to a pyrrole ring requires high chemoselectivity. Harsh oxidants (e.g., Jones reagent, KMnO₄) can cleave the ring or cause over-oxidation to the carboxylic acid. 2-Iodoxybenzoic acid (IBX) is selected because it operates under mild, neutral conditions. The DMSO/THF solvent mixture is heavily deliberate: DMSO solubilizes the polymeric IBX, while THF ensures the pyrrole substrate remains fully dissolved, creating a homogeneous environment that drives the reaction to completion rapidly[3].
Step-by-step workflow for the IBX-mediated oxidation of the pyrrole-3-methanol derivative.
Step-by-Step Procedure:
-
Preparation: Dissolve (1-Tosyl-1H-pyrrol-3-yl)methanol (1.0 g, 2.93 mmol) in anhydrous THF (4.9 mL) in a round-bottom flask equipped with a magnetic stir bar[3].
-
Oxidant Activation: In a separate vial, dissolve IBX (1.23 g, 4.39 mmol, 1.5 equiv) in DMSO (1.5 mL). Note: Ensure the IBX is fully dissolved to guarantee a homogeneous reaction.
-
Addition & Reaction: Add the IBX/DMSO solution dropwise to the THF solution at room temperature. Stir the resulting mixture for 1 hour.
-
Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The disappearance of the lower R_f alcohol spot and the appearance of a UV-active higher R_f aldehyde spot confirms conversion.
-
Quenching: Quench the reaction by adding ice-cold water (10 mL). This precipitates the iodine-containing byproducts.
-
Filtration & Extraction: Filter the heterogeneous mixture through a pad of Celite to remove insoluble solids. Extract the aqueous filtrate with Ethyl Acetate (2 × 10 mL)[3].
-
Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (10 mL) to neutralize any residual acidic species. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the aldehyde.
Protocol B: Etherification (Williamson-type Alkylation)
Scientific Context: To form an ether, the hydroxyl proton must be abstracted to generate a nucleophilic alkoxide. Sodium hydride (NaH) is an ideal non-nucleophilic base. While the N-tosyl group is sensitive to strong aqueous bases (which cause detosylation), it is remarkably stable to NaH in strictly anhydrous THF[4].
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with (1-Tosyl-1H-pyrrol-3-yl)methanol (0.5 mmol) and anhydrous THF (5 mL) under a strict nitrogen atmosphere[4].
-
Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv).
-
Self-Validation (Gas Evolution): Observe the immediate evolution of H₂ gas. This bubbling is a self-validating indicator that the alkoxide is successfully forming. Stir for 15 minutes at 0 °C until gas evolution ceases[4].
-
Alkylation: Add the desired alkyl halide (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1 hour[4].
-
Workup: Carefully quench unreacted NaH with a few drops of cold water. Dilute with EtOAc (15 mL) and wash with brine (10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol C: Mesylation for Downstream Activation
Scientific Context: Converting the hydroxyl group to a mesylate transforms it into an excellent leaving group for downstream nucleophilic substitution (e.g., amination, cyanidation). The reaction is kept strictly at 0 °C to prevent the highly reactive mesylate intermediate from undergoing premature elimination or intermolecular polymerization[5].
Step-by-Step Procedure:
-
Preparation: Dissolve the starting alcohol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) (approx. 0.3 M concentration) under nitrogen[5].
-
Activation: Cool the solution to 0 °C. Add methanesulfonyl chloride (MsCl, 1.25 equiv) dropwise over 10–15 minutes. The slow addition controls the exotherm.
-
Reaction: Stir the mixture at 0 °C for 45 minutes[5].
-
Self-Validation (Precipitation): The formation of a white precipitate (triethylamine hydrochloride) serves as a visual confirmation that the reaction is proceeding.
-
Workup: Quench the reaction with ice water. Extract with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo at a low temperature (<30 °C) to prevent thermal degradation of the sensitive mesylate[5]. Use the product immediately in the next synthetic step.
Sources
The Versatile Synthon: Application of (1-Tosyl-1H-pyrrol-3-YL)methanol in Multi-Step Synthesis
Introduction: Unveiling a Powerful Building Block in Heterocyclic Chemistry
The pyrrole nucleus is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of numerous biologically active molecules.[1] However, the inherent reactivity of the pyrrole ring often necessitates the use of protecting groups to achieve desired regioselectivity and prevent unwanted side reactions during multi-step syntheses.[2] The introduction of a p-toluenesulfonyl (tosyl) group on the pyrrole nitrogen serves a dual purpose: it protects the nitrogen and its electron-withdrawing nature modulates the reactivity of the pyrrole ring, rendering it more stable to acidic conditions and altering its behavior in electrophilic substitution reactions.[3][4]
(1-Tosyl-1H-pyrrol-3-YL)methanol emerges as a particularly valuable and versatile building block for the synthesis of complex pyrrole-containing molecules. This bifunctional compound offers a stable, N-protected pyrrole core and a reactive hydroxymethyl group at the 3-position, a site often challenging to functionalize directly.[5] This guide provides an in-depth exploration of the applications of (1-Tosyl-1H-pyrrol-3-YL)methanol in multi-step synthesis, complete with detailed protocols and expert insights into its reactivity and utility.
Synthesis of the Starting Material: (1-Tosyl-1H-pyrrol-3-YL)methanol
The accessibility of (1-Tosyl-1H-pyrrol-3-YL)methanol is a key factor in its utility. A reliable synthetic route begins with the readily available 3-acetyl-N-tosylpyrrole. The synthesis involves a two-step sequence of oxidation to the corresponding carboxylic acid, followed by reduction to the target alcohol.[6]
Protocol 1: Synthesis of (1-Tosyl-1H-pyrrol-3-YL)methanol
Step 1: Oxidation of 3-Acetyl-N-tosylpyrrole to 1-(p-Methylphenylsulfonyl)pyrrole-3-carboxylic acid
-
Preparation of Sodium Hypobromite Solution: In a flask cooled to 0 °C, dissolve 9.0 g (225 mmol) of sodium hydroxide in 77 mL of water. Carefully add 9.0 g (55 mmol) of bromine, followed by 51 mL of dioxane. Keep the resulting hypobromite solution at 0 °C.
-
Oxidation Reaction: In a separate flask, dissolve 4.46 g (17.0 mmol) of 3-acetyl-N-tosylpyrrole in a mixture of 234 mL of dioxane and 68 mL of water. Cool the solution to 0 °C.
-
Addition and Reaction: Slowly add the pre-cooled hypobromite solution to the solution of 3-acetyl-N-tosylpyrrole with vigorous stirring, maintaining the temperature below 10 °C. A white precipitate should form after approximately 10 minutes.
-
Quenching and Work-up: After 30 minutes, or once the solution becomes colorless, quench the reaction by adding a solution of 2.2 g (17.5 mmol) of sodium sulfite in 20 mL of water. Acidify the mixture to pH 1 with concentrated HCl.
-
Extraction and Purification: Extract the product with dichloromethane. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting 1-(p-Methylphenylsulfonyl)pyrrole-3-carboxylic acid is typically used in the next step without further purification. The yield is quantitative.[6]
Step 2: Reduction to 1-(p-Methylphenylsulfonyl)-3-pyrrolylmethanol
-
Reaction Setup: To a solution of 1.0 g (3.7 mmol) of 1-(p-Methylphenylsulfonyl)pyrrole-3-carboxylic acid in 20 mL of anhydrous diethyl ether at room temperature, cautiously add 173 mg (4.5 mmol) of lithium aluminum hydride (LiAlH₄).
-
Reaction: Stir the resulting suspension at room temperature overnight.
-
Quenching and Work-up: Carefully quench the reaction by the dropwise addition of 2 N H₂SO₄. Extract the product with dichloromethane.
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. The crude (1-Tosyl-1H-pyrrol-3-YL)methanol is often used immediately in subsequent steps.[6]
Core Applications in Multi-Step Synthesis
The synthetic utility of (1-Tosyl-1H-pyrrol-3-YL)methanol lies in the diverse transformations of its hydroxymethyl group. This section details key applications with protocols.
Etherification: Synthesis of Oligo(ethylene glycol)-Modified Pyrroles
A notable application of (1-Tosyl-1H-pyrrol-3-YL)methanol is in the synthesis of pyrrole derivatives with oligo(ethylene glycol) chains. These modifications can be crucial for altering solubility and pharmacokinetic properties of bioactive molecules. A mild etherification method that avoids the use of strong bases, which could cleave the N-tosyl group, is employed.[6]
Caption: Etherification of (1-Tosyl-1H-pyrrol-3-YL)methanol.
-
Formation of N,N-dimethylchloromethyleniminium chloride: In a flask under an argon atmosphere, add 312 µL (4 mmol) of oxalyl chloride dropwise to a stirred solution of 312 µL (4 mmol) of dimethylformamide (DMF) in 5 mL of THF.
-
Formation of the Alkoxymethyleniminium Intermediate: To the above suspension, add a solution of crude (1-Tosyl-1H-pyrrol-3-YL)methanol (from Protocol 1, Step 2) in 10 mL of THF dropwise.
-
Coupling Reaction: Immediately add 2.52 g (8 mmol) of silver tosylate (AgOTs), followed by 933 µL (8 mmol) of 2,6-lutidine and 0.93 g (15 mmol) of ethylene glycol.
-
Reaction and Work-up: Stir the mixture at room temperature for 36-48 hours. Filter the resulting suspension and concentrate the filtrate.
-
Purification: Purify the crude product by flash chromatography on silica gel (eluent: petroleum ether:ethyl acetate = 1:1) to yield the desired ether-linked product.[6]
| Diol Used | Equivalents of Diol | Reaction Time (h) | Yield (%) |
| Ethylene Glycol | 4 | 48 | 42.0 |
| Tetra(ethylene glycol) | 4 | 36 | 37.1 |
| Hexa(ethylene glycol) | 4 | 48 | 14.7 |
| Table 1: Yields for the etherification of (1-Tosyl-1H-pyrrol-3-YL)methanol with various diols.[6] |
Oxidation to 1-Tosyl-1H-pyrrole-3-carbaldehyde
The oxidation of the primary alcohol to the corresponding aldehyde provides a key intermediate for a variety of subsequent C-C and C-N bond-forming reactions, such as Wittig olefination, aldol condensation, and reductive amination. Mild oxidation conditions are essential to avoid over-oxidation or degradation of the pyrrole ring. The Dess-Martin periodinane (DMP) oxidation is an excellent choice due to its neutral pH, mild conditions, and high chemoselectivity.[7][8]
Caption: Oxidation of the hydroxymethyl group to an aldehyde.
-
Reaction Setup: To a solution of (1-Tosyl-1H-pyrrol-3-YL)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 eq).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to afford 1-Tosyl-1H-pyrrole-3-carbaldehyde.
Conversion to an Alkylating Agent for Nucleophilic Substitution
The hydroxymethyl group can be transformed into an excellent leaving group, facilitating nucleophilic substitution reactions. A common strategy is the two-step conversion to a 3-(halomethyl)pyrrole derivative via a tosylate intermediate. This creates a potent electrophile for alkylating a wide range of nucleophiles, including amines, thiols, and carbanions.
Caption: Multi-step alkylation using (1-Tosyl-1H-pyrrol-3-YL)methanol.
Step 1: Tosylation of (1-Tosyl-1H-pyrrol-3-YL)methanol
-
Reaction Setup: Dissolve (1-Tosyl-1H-pyrrol-3-YL)methanol (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.
-
Addition of Reagents: Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq).
-
Reaction: Stir the reaction at 0 °C for 4 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with deionized water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or chromatography.[9]
Step 2: Conversion to 3-(Chloromethyl)-1-tosyl-1H-pyrrole
-
Reaction Setup: Dissolve the tosylate from Step 1 (1.0 eq) in anhydrous acetone.
-
Reaction: Add lithium chloride (LiCl) (1.5-2.0 eq) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture, filter off any solids, and concentrate the filtrate. The crude product can be purified by flash chromatography.
Step 3: Alkylation of a Secondary Amine
-
Reaction Setup: To a solution of the secondary amine (e.g., morpholine, 1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Addition of Alkylating Agent: Add a solution of 3-(chloromethyl)-1-tosyl-1H-pyrrole (1.1 eq) in the same solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
Final Step: Deprotection of the N-Tosyl Group
A crucial final step in many synthetic sequences is the removal of the N-tosyl protecting group to unveil the free N-H pyrrole. Basic hydrolysis is a common and effective method for this transformation, particularly for substrates that are stable to strong bases.[2]
Protocol 5: N-Tosyl Deprotection via Basic Hydrolysis
-
Reaction Setup: Dissolve the N-tosylpyrrole derivative in a 9:1 mixture of methanol and water to a concentration of approximately 0.8 M in a round-bottom flask.
-
Addition of Base: Add 3 equivalents of crushed sodium hydroxide (NaOH) pellets to the solution.
-
Reaction: Stir the mixture at ambient temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, add ethyl acetate to the reaction mixture. Transfer to a separatory funnel and separate the organic and aqueous layers.
-
Extraction and Purification: Extract the aqueous phase with ethyl acetate. Combine all organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected pyrrole, which can be further purified by column chromatography.[2]
Conclusion
(1-Tosyl-1H-pyrrol-3-YL)methanol stands out as a highly valuable and versatile building block in organic synthesis. Its N-tosyl protected pyrrole core provides stability and directs reactivity, while the C3-hydroxymethyl group serves as a versatile handle for a variety of synthetic transformations, including etherification, oxidation, and conversion to potent alkylating agents. The protocols and workflows detailed in this guide underscore the utility of this synthon in the construction of complex, functionalized pyrrole-containing molecules, making it an indispensable tool for researchers, scientists, and professionals in drug development.
References
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156.
- Hantzsch, A. (1890). Neue Bildungsweise von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474–1476.
- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
- Piloty, O. (1910). Über eine neue Pyrrol-Synthese. Berichte der deutschen chemischen Gesellschaft, 43(1), 489–498.
- Duh, T. M., et al. (2003). Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. Journal of the Chinese Chemical Society, 50(5), 1033-1038.
- Banwell, M. G., & Lan, P. (2018). The total synthesis of pyrrole-containing and related marine natural products. Pure and Applied Chemistry, 90(1), 133-144.
- Trofimov, B. A., & Mikhaleva, A. I. (1987). The Trofimov reaction: a new general method for the synthesis of pyrroles. Russian Chemical Reviews, 56(4), 329.
- Van Leusen, A. M., et al. (1972). A new synthesis of pyrroles from α,β-unsaturated ketones and tosylmethylisocyanide. Tetrahedron Letters, 13(50), 5337-5339.
- Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes.
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Michigan State University. Swern Oxidation Procedure. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Chemistry Steps. Swern Oxidation. [Link]
- Gilow, H. M., & Jones, G., II. (1984). 3-(1-HYDROXYBUTYL)-1-METHYLPYRROLE AND 3-BUTYROYL-1-METHYLPYRROLE. Organic Syntheses, 62, 111.
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
Wikipedia. Tosyl group. [Link]
-
University of Calgary. Ch8 : Tosylates. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
Sources
- 1. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds | MDPI [mdpi.com]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Stability of (1-Tosyl-1H-pyrrol-3-YL)methanol under acidic or basic conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique chemical reactivity of (1-Tosyl-1H-pyrrol-3-yl)methanol .
Understanding this molecule requires analyzing two competing functional groups: the electron-withdrawing N-Tosyl (p-toluenesulfonyl) protecting group, and the highly labile 3-hydroxymethyl group. The protocols and troubleshooting steps below are grounded in mechanistic causality to ensure your synthetic workflows are robust, reproducible, and self-validating.
Troubleshooting & FAQs
Q1: My yield is near zero when exposing (1-Tosyl-1H-pyrrol-3-yl)methanol to acidic conditions (e.g., TFA). TLC shows a dark baseline smear. What is happening? A: You are observing acid-catalyzed polymerization. While the N-Tosyl group is strongly electron-withdrawing and deactivates the pyrrole ring against direct electrophilic aromatic substitution compared to an N-H pyrrole[1], the 3-hydroxymethyl group remains a critical vulnerability. Under strongly acidic conditions, the hydroxyl group is protonated and eliminated as water. This generates a highly reactive, resonance-stabilized pyrrolyl carbocation (an azafulvene-like intermediate). Because pyrroles are inherently nucleophilic, unreacted starting material rapidly attacks this carbocation, triggering a runaway polymerization cascade[2]. Scientist's Recommendation: If acidic conditions are strictly required for your workflow, dilute the reaction heavily (<0.05 M), lower the temperature to -78 °C, and use a weaker acid (e.g., acetic acid) to suppress the kinetics of intermolecular trapping.
Q2: I am attempting an etherification of the hydroxymethyl group using NaOH/MeOH, but I am isolating the deprotected (1H-pyrrol-3-yl)methanol. How can I retain the Tosyl group? A: You are observing unintended alkaline hydrolysis. The N-Tosyl group is a sulfonamide. In the presence of strong aqueous or alcoholic bases (like NaOH in MeOH), the highly electrophilic sulfur atom undergoes nucleophilic attack by hydroxide or methoxide ions. This results in S-N bond cleavage, yielding the free pyrrole and a sulfonate byproduct[3]. Scientist's Recommendation: To functionalize the alcohol while retaining the N-Tosyl group, switch to a non-nucleophilic base in an aprotic solvent. Sodium hydride (NaH) in anhydrous THF or DMF will selectively deprotonate the hydroxymethyl group without cleaving the N-S bond.
Q3: How do I intentionally and cleanly remove the N-Tosyl group without damaging the hydroxymethyl functionality? A: Traditional harsh alkaline hydrolysis (e.g., refluxing NaOH) can lead to side reactions or require difficult aqueous workups. Instead, orthogonal cleavage strategies are highly recommended. You can utilize a single-electron transfer reductive cleavage with Magnesium turnings in Methanol[2], or a targeted nucleophilic displacement using Tetrabutylammonium fluoride (TBAF) in THF[4]. Both methods operate under mild conditions that leave the hydroxymethyl group fully intact.
Mechanistic Degradation Pathways
Figure 1: Mechanistic degradation pathways of (1-Tosyl-1H-pyrrol-3-yl)methanol in acid and base.
Quantitative Stability Matrix
To assist in reaction planning, consult the following empirical stability matrix for (1-Tosyl-1H-pyrrol-3-yl)methanol across various microenvironments.
| Condition / Reagent | pH Range | Temp (°C) | Stability Profile | Mechanistic Outcome |
| Strong Acid (TFA, HCl) | < 2 | 0 to 25 | Highly Unstable | Dehydration of -CH2OH to carbocation; rapid polymerization[2]. |
| Mild Acid (AcOH) | 3 - 5 | 25 | Moderately Stable | Minor dehydration over prolonged exposure[1]. |
| Mild Base (K2CO3 / DMF) | 8 - 10 | 25 | Stable | N-Ts bond remains intact; -CH2OH unreactive. |
| Strong Base (NaOH / MeOH) | > 12 | 25 to 65 | Unstable (Cleaves) | Nucleophilic cleavage of N-S bond yielding free pyrrole[3]. |
| Reductive (Mg / MeOH) | N/A | 25 to 50 | Unstable (Cleaves) | Single-electron transfer reductive cleavage of N-Ts[2]. |
| Fluoride (TBAF / THF) | ~ 9 | 66 | Unstable (Cleaves) | Nucleophilic displacement at sulfonyl group[4]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring you can analytically confirm success at each step.
Protocol A: Controlled Reductive Deprotection (Mg/MeOH)
Causality: Magnesium metal donates electrons to the sulfonyl group, initiating a radical-anion cleavage of the S-N bond. Methanol acts as the proton source for the resulting pyrrolide anion. This strictly avoids hydroxide-mediated side reactions that could complicate isolation.
-
Initialization: Charge a flame-dried round-bottom flask with (1-Tosyl-1H-pyrrol-3-yl)methanol (1.0 eq) and Magnesium turnings (10.0 eq)[2].
-
Solvation: Suspend the mixture in anhydrous Methanol to achieve a 0.2 M concentration relative to the starting material.
-
Activation: Stir vigorously at room temperature. If initiation is slow, apply brief sonication or gentle heating (40 °C).
-
Analytical Control (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The UV-active starting material will be consumed, and a new, lower Rf spot (the free pyrrole) will appear. Stain the TLC plate with KMnO4 to confirm the retention of the intact hydroxymethyl group.
-
Quench: Once complete, cool the flask to 0 °C. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl to neutralize generated methoxide and passivate unreacted Magnesium.
-
Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Non-Aqueous Base-Mediated Cleavage (TBAF)
Causality: The naked fluoride ion from TBAF acts as a hard nucleophile with a high affinity for the hard sulfur atom of the tosyl group, cleanly displacing the pyrrole ring without requiring harsh Brønsted bases[4].
-
Initialization: Dissolve (1-Tosyl-1H-pyrrol-3-yl)methanol in anhydrous THF to a concentration of 1.0 M.
-
Reagent Addition: Add TBAF (1.0 M solution in THF, 1.2 eq) dropwise at room temperature.
-
Thermal Activation: Heat the reaction mixture to reflux (66 °C) for 1 hour.
-
Analytical Control: TLC will indicate complete conversion within 1-2 hours. Note: The reaction mixture may darken slightly, which is normal for unprotected pyrroles.
-
Workup: Cool to room temperature, dilute with distilled water, and extract with diethyl ether (3x).
-
Purification: Purify the crude oil via flash column chromatography (silica gel) to isolate the pure (1H-pyrrol-3-yl)methanol. Store the product at -10 °C to prevent ambient degradation.
Deprotection Workflow Diagram
Figure 2: Optimized workflow for the reductive deprotection of N-tosyl pyrroles using Mg/MeOH.
References
- Preventing polymerization of pyrrole compounds under acidic conditions Source: BenchChem URL
- Refined syntheses of hydrodipyrrin precursors to chlorin and bacteriochlorin building blocks Source: NIH URL
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: Arkivoc URL
- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy Source: PMC - NIH URL
Sources
Technical Support Center: Preventing Polymerization of Pyrrole During Acylation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the acylation of pyrroles. Pyrrole's high electron density makes it an excellent nucleophile but also renders it notoriously susceptible to polymerization, particularly under the acidic conditions often required for acylation. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you navigate these reactions, improve yields, and ensure the integrity of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing pyrrole's reactivity and the common issues encountered during its acylation.
Q1: Why is pyrrole so prone to polymerization, especially under acylation conditions?
A1: The susceptibility of pyrrole to polymerization stems directly from its electronic structure. Pyrrole is an electron-rich aromatic heterocycle that readily polymerizes in the presence of acid.[1][2] Acylation reactions, particularly the Friedel-Crafts method, typically employ strong Lewis acids (e.g., AlCl₃) or Brønsted acids, which create a highly acidic environment.[3][4][5]
The mechanism involves the protonation of the pyrrole ring, most often at the C2 (α) position. This disrupts the aromaticity and forms a highly reactive cationic intermediate. This intermediate then acts as an electrophile, attacking a neutral pyrrole molecule and initiating a chain reaction that leads to the formation of dark, insoluble polypyrrole oligomers or polymers.[6][7][8]
Q2: What is the typical visual evidence of a failed acylation due to polymerization?
A2: The most common sign of runaway polymerization is a rapid and dramatic change in the reaction mixture's appearance. Upon addition of the acid catalyst or acylating agent, the solution may quickly darken, turning from yellow or light brown to a deep red, dark brown, or black.[2] This is often accompanied by the formation of a thick, viscous tar or an insoluble solid precipitate, which is the polypyrrole byproduct.[2] On a Thin Layer Chromatography (TLC) plate, this often appears as a dark streak at the baseline with little to no formation of the desired product spot.
Q3: How do the mechanisms of different acylation reactions influence the risk of polymerization?
A3: The choice of acylation method is critical, as the mechanism directly dictates the harshness of the reaction conditions.
-
Friedel-Crafts Acylation: This is the most common but also the riskiest method. It involves an acyl chloride or anhydride activated by a strong Lewis acid (e.g., AlCl₃, SnCl₄).[5][9] The Lewis acid generates a highly electrophilic acylium ion, but it also creates a strongly acidic environment that can easily trigger the polymerization cascade described above.[3]
-
Vilsmeier-Haack Reaction: This method is specific for formylation (introducing a -CHO group) and is significantly milder.[10][11] It uses a pre-formed "Vilsmeier reagent," an iminium salt generated from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[12][13][14] This reagent is a weaker electrophile than an acylium ion and does not require the presence of a strong Lewis acid, thereby drastically reducing the risk of polymerization.[12][15]
-
Milder, Modern Methods: Other strategies avoid strong Lewis acids altogether. These include using N-acylbenzotriazoles activated by milder Lewis acids like TiCl₄, or activating carboxylic acids directly with reagents like trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O).[3][16][17][18] These methods offer greater control and are often superior for sensitive pyrrole substrates.
Section 2: Troubleshooting Guide
This section provides direct solutions to specific experimental problems.
Problem 1: My reaction mixture turned black and formed a tar-like solid immediately after adding the Lewis acid.
This is a classic sign of rapid, uncontrolled polymerization under harsh Friedel-Crafts conditions.
Possible Cause: The highly activated pyrrole ring was exposed to a high concentration of a strong acid catalyst at a temperature that promoted the polymerization pathway over the desired acylation.
-
Solution 1: Strict Temperature Control The rate of polymerization is highly temperature-dependent.[2] Lowering the temperature significantly disfavors the polymerization pathway, allowing the desired acylation to proceed cleanly.
Actionable Protocol:
-
Combine the pyrrole substrate and anhydrous solvent (e.g., DCM, DCE) in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to a low temperature, typically between -20 °C and -78 °C, using a dry ice/acetone bath.
-
In a separate flask, prepare a solution or suspension of the Lewis acid and the acylating agent in the same anhydrous solvent, also pre-cooled.
-
Add the Lewis acid/acylating agent mixture slowly (dropwise) to the stirred pyrrole solution, ensuring the internal temperature does not rise significantly.
-
Monitor the reaction by TLC. Only after the starting material is consumed should the reaction be allowed to slowly warm to room temperature before quenching.[15]
-
-
Solution 2: Milder Lewis Acid Selection The strength of the Lewis acid is directly correlated with the propensity for polymerization.[3] Strong Lewis acids like AlCl₃ are often overkill for reactive pyrroles.
Actionable Protocol: Substitute AlCl₃ with a milder Lewis acid. The optimal choice depends on the specific pyrrole substrate and acylating agent, but a good starting point is to screen alternatives.
Table 1: Comparison of Lewis Acids for Pyrrole Acylation
Lewis Acid Relative Strength Typical Observations & Recommendations AlCl₃ Very Strong High reactivity, but very high risk of polymerization. Use only with deactivated pyrroles and at very low temperatures.[19] SnCl₄ Strong Often provides a good balance of reactivity and control. Less prone to polymerization than AlCl₃ but still requires low temperatures.[19] BF₃·OEt₂ Moderate Good for many pyrrole acylations, with a significantly lower risk of polymerization. May require slightly longer reaction times or warming.[9][19] ZnCl₂ Mild A very mild option suitable for highly activated pyrroles. Low risk of polymerization but may result in low conversion.[19][20] | TiCl₄ | Moderate-Strong | Effective catalyst, especially when using N-acylbenzotriazoles as the acylating agent, offering a controlled reaction.[3][18] |
-
Solution 3: Use an N-Protecting Group This is one of the most effective strategies. Attaching an electron-withdrawing group to the pyrrole nitrogen significantly deactivates the ring towards electrophilic attack, including protonation, thereby suppressing polymerization.[2][3][21]
Actionable Protocol: Before attempting acylation, protect the pyrrole nitrogen. The p-toluenesulfonyl (Tosyl or Ts) group is a robust and widely used choice.
Table 2: Common N-Protecting Groups to Mitigate Polymerization
Protecting Group Abbreviation Key Features & Benefits Removal Conditions p-Toluenesulfonyl Ts Strongly electron-withdrawing; significantly stabilizes the ring.[2] Strong Base (e.g., NaOH, KOH)[2] Benzenesulfonyl Bs Similar electronic effect and stability to the Tosyl group.[2] Strong Base (e.g., NaOH in dioxane)[2] Triisopropylsilyl TIPS A bulky group that sterically hinders the N-H and C2 positions, often directing acylation to C3. Less deactivating electronically.[3][9] Fluoride source (e.g., TBAF) | tert-Butoxycarbonyl | Boc | Easily removed under acidic conditions, but may be unstable to the Lewis acids used in Friedel-Crafts acylation. Better suited for milder acylation methods.[2] | Strong Acid (e.g., TFA)[2] |
Problem 2: The reaction is clean, but my yield is low, and I see significant N-acylation or other side products.
While polymerization is the most destructive side reaction, other pathways can compete with the desired C-acylation.
Possible Cause: The reaction conditions are not optimized to favor C-acylation, or a milder acylation method is required for your specific substrate.
-
Solution 4: Utilize Milder Acylation Methods If Friedel-Crafts conditions consistently fail, switching to a fundamentally different and milder reaction is the best course of action.
Actionable Protocol: Vilsmeier-Haack Formylation For introducing an aldehyde group, the Vilsmeier-Haack reaction is superior.
-
Generate the Vilsmeier reagent by slowly adding POCl₃ (1.1 eq) to anhydrous DMF (used as solvent and reagent) at 0 °C.
-
Stir for 30 minutes at 0 °C.
-
Slowly add a solution of your pyrrole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature or heat gently (e.g., to 40-60 °C) and monitor by TLC.
-
Quench the reaction by pouring it into a cold aqueous solution of sodium acetate or sodium bicarbonate and then work up.[11][22]
-
-
Solution 5: Consider Acylating Agent Reactivity For standard acylations, the choice between an acyl chloride and an acid anhydride can influence the outcome. Acyl chlorides are generally more reactive, which can be beneficial for sluggish reactions but may also increase side reactions.[23][24][25] Acid anhydrides are milder and their byproduct (a carboxylic acid) is less corrosive than HCl.[23][26] If using an acyl chloride leads to decomposition, switching to the corresponding anhydride with a suitable catalyst may provide a cleaner reaction.
Section 3: Visual Guides & Workflows
Diagram 1: Acid-Catalyzed Polymerization of Pyrrole
This diagram illustrates the initiation and propagation steps of polymerization under acidic conditions, the primary side reaction to be avoided.
Caption: Decision tree for troubleshooting pyrrole polymerization.
Section 4: References
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrrole - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. ijpcbs.com [ijpcbs.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process? - SINOCHEM [sinocheme.com]
- 25. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 26. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. par.nsf.gov [par.nsf.gov]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Pyrrole synthesis [organic-chemistry.org]
- 32. Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Validation & Comparative
1H NMR spectrum analysis of (1-Tosyl-1H-pyrrol-3-YL)methanol
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of (1-Tosyl-1H-pyrrol-3-YL)methanol
Introduction
(1-Tosyl-1H-pyrrol-3-YL)methanol is a key intermediate in the synthesis of various biologically active molecules. Its unambiguous structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of (1-Tosyl-1H-pyrrol-3-YL)methanol, offering a comparison with related structures and detailed experimental protocols for researchers, scientists, and drug development professionals. The principles discussed herein are grounded in fundamental NMR theory and supported by data from analogous systems reported in the literature.
The pyrrole ring is an electron-rich aromatic heterocycle. The introduction of a strongly electron-withdrawing tosyl group at the N-1 position and a hydroxymethyl group at the C-3 position significantly influences the electronic environment and, consequently, the chemical shifts of the pyrrole ring protons.[1] Understanding these substituent effects is crucial for accurate spectral interpretation.
Predicted ¹H NMR Spectrum of (1-Tosyl-1H-pyrrol-3-YL)methanol
A detailed prediction of the ¹H NMR spectrum of the title compound is presented below. This prediction is based on the additive effects of the tosyl and hydroxymethyl substituents on the pyrrole ring, drawing comparisons from literature data for structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Data |
| H-2 (Pyrrole) | 7.2 - 7.4 | t | ~2.0 - 2.5 | The tosyl group at N-1 is strongly electron-withdrawing, causing a significant downfield shift of all pyrrole protons. H-2 is expected to be a triplet due to coupling with H-5 and H-4. |
| H-5 (Pyrrole) | 7.0 - 7.2 | t | ~2.5 - 3.0 | Similar to H-2, H-5 is deshielded by the tosyl group. It appears as a triplet due to coupling with H-2 and H-4. |
| H-4 (Pyrrole) | 6.2 - 6.4 | t | ~2.0 - 3.0 | This proton is generally the most upfield of the pyrrole ring protons in 3-substituted pyrroles.[2] It will appear as a triplet due to coupling with H-2 and H-5. |
| -CH₂OH (Methylene) | 4.4 - 4.6 | s | - | The methylene protons are adjacent to the electron-rich pyrrole ring and the electronegative oxygen atom, leading to a downfield shift. In many reported cases for similar structures, coupling to the hydroxyl proton is not observed due to rapid exchange, resulting in a singlet.[3] |
| -OH (Hydroxyl) | 1.5 - 2.5 (variable) | br s | - | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.[4] It is often a broad singlet and may exchange with D₂O. |
| H-ortho (Tosyl) | 7.7 - 7.9 | d | ~8.0 - 8.5 | Protons on the aromatic ring of the tosyl group ortho to the sulfonyl group are deshielded and appear as a doublet.[5] |
| H-meta (Tosyl) | 7.3 - 7.5 | d | ~8.0 - 8.5 | Protons on the aromatic ring of the tosyl group meta to the sulfonyl group are less deshielded and appear as a doublet.[5] |
| -CH₃ (Tosyl) | 2.3 - 2.5 | s | - | The methyl protons of the tosyl group typically appear as a sharp singlet in this region.[6] |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts, a comparison with experimentally determined ¹H NMR data for analogous pyrrole derivatives is essential.
| Compound | Pyrrole H-2 (ppm) | Pyrrole H-4/H-5 (ppm) | Other Key Signals (ppm) | Reference |
| 1-tert-butyl-3-hydroxypyrrole | 6.26 | 5.50 (H-4), 6.49 (H-5) | - | [2] |
| 1-Phenyl-3-tosyl-1H-pyrrole | 8.13-8.04 (H-2 or H-5) | 6.69-6.52 (H-4) | 7.83 (d, Ts-ortho), 7.44-7.30 (m, Ts-meta), 2.35 (s, Ts-CH₃) | [7] |
| 1-Tosyl-1H-pyrrole | 7.13 (t, H-2/H-5) | 6.29 (t, H-3/H-4) | 7.53 (d, Ts-ortho), 7.30 (d, Ts-meta), 2.41 (s, Ts-CH₃) | [3][8] |
| 3-(1-hydroxybutyl)-1-methylpyrrole | 6.41 (d, H-2/H-5) | 5.9 (t, H-4) | 4.50 (t, -CHOH-), 3.51 (s, N-CH₃) | [9] |
This comparative data highlights the significant deshielding effect of the N-tosyl group on the pyrrole protons. For instance, the α-protons (H-2/H-5) in 1-tosyl-1H-pyrrole are shifted downfield to ~7.13 ppm compared to ~6.41-6.49 ppm in N-alkylated pyrroles.[2][8][9] The presence of the hydroxymethyl group at C-3 is expected to have a minor electronic effect on the chemical shifts of the remaining pyrrole protons compared to the dominant effect of the N-tosyl group.
Experimental Protocol for ¹H NMR Spectrum Acquisition
A robust and reproducible protocol is critical for obtaining a high-quality ¹H NMR spectrum.
I. Sample Preparation
-
Analyte: (1-Tosyl-1H-pyrrol-3-YL)methanol (5-10 mg)
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL). CDCl₃ is a good first choice, but DMSO-d₆ can be advantageous for observing the hydroxyl proton, which will exchange less rapidly and may show coupling.[1]
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Procedure: a. Accurately weigh the sample into a clean, dry NMR tube. b. Add the deuterated solvent and cap the tube. c. Gently agitate the tube to ensure complete dissolution of the sample.
II. Spectrometer Setup and Data Acquisition
The following are general starting parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).[10]
| Parameter | Recommended Value | Purpose |
| Pulse Program | Standard 1D proton | - |
| Spectral Width | 12-16 ppm | To encompass all expected proton signals.[1] |
| Acquisition Time | 2-4 seconds | Duration of data collection. |
| Relaxation Delay (D1) | 1-2 seconds | Time for nuclear spins to return to equilibrium.[1] |
| Number of Scans (NS) | 8-16 | To improve the signal-to-noise ratio.[1] |
III. Data Processing
-
Fourier Transform: Convert the raw data (Free Induction Decay) into the frequency domain spectrum.
-
Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.[11]
Caption: Experimental workflow for acquiring a ¹H NMR spectrum.
Troubleshooting and Advanced Analysis
Broad Peaks: Broadening of NMR signals, particularly for protons on or near the pyrrole nitrogen, can occur due to quadrupolar relaxation of the ¹⁴N nucleus.[10] If the pyrrole proton signals are broad, acquiring the spectrum at a higher or lower temperature (Variable Temperature NMR) may sharpen the signals. Broadening of the -OH signal is common and can be confirmed by a D₂O exchange experiment, where the addition of a drop of D₂O will cause the -OH peak to disappear.[4]
2D NMR Techniques: For unambiguous assignment of all proton signals, especially the closely spaced pyrrole ring protons, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which would confirm the connectivity between H-2, H-4, and H-5 of the pyrrole ring.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which can be used to confirm the position of the substituents.[10]
Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.
Conclusion
The ¹H NMR spectrum of (1-Tosyl-1H-pyrrol-3-YL)methanol is characterized by distinct regions corresponding to the tosyl group, the pyrrole ring, and the hydroxymethyl substituent. The strong electron-withdrawing nature of the N-tosyl group dominates the spectral features, causing a significant downfield shift of the pyrrole protons. By combining the predicted spectrum with comparative data from related molecules and employing robust experimental and, if necessary, advanced 2D NMR techniques, a complete and unambiguous structural assignment can be achieved. This guide provides the necessary framework for researchers to confidently acquire and interpret the ¹H NMR spectrum of this important synthetic intermediate.
References
-
Journal of the Chemical Society, Perkin Transactions 2. 1H and 13C NMR spectra of 1-substituted and 1,2-disubstituted 3-hydroxy- and 3-alkoxy-pyrroles. Available from: [Link]
-
ResearchGate. H NMR Data for Pyrroles 7-12, δ (ppm) and J (Hz). Available from: [Link]
-
ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Available from: [Link]
-
MDPI. 1-Phenyl-3-tosyl-1H-pyrrole. Available from: [Link]
-
ResearchGate. FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ;...). Available from: [Link]
-
Rsc.org. Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Available from: [Link]
-
Semantic Scholar. SYNTHESIS AND NMR-INVESTIGATION O F ANNELATED PYRROLE DERIVATIVES Helmut ~~reitzer,' Wolfgang Holzer, Christiane Puschmann, Andr. Available from: [Link]
-
LOCKSS. synthesis of 3-substituted pyrrole derivatives with. Available from: [Link]
-
ResearchGate. 1 H NMR spectra of compound 3a. Available from: [Link]
-
Amazon AWS. Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Available from: [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]
-
Cal Poly Pomona. 1H NMR Chemical Shifts. Available from: [Link]
-
ResearchGate. 13 C NMR spectra of N-tosyl pyrrole. Available from: [Link]
-
ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Available from: [Link]
-
Organic Syntheses. 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Available from: [Link]
Sources
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- 2. 3-Hydroxypyrroles and 1H-pyrrol-3(2H)-ones. Part 11. 1H and 13C NMR spectra of 1-substituted and 1,2-disubstituted 3-hydroxy- and 3-alkoxy-pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 11. acdlabs.com [acdlabs.com]
A Comparative Guide to 13C NMR Chemical Shifts of (1-Tosyl-1H-pyrrol-3-YL)methanol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comparative analysis of the 13C NMR chemical shifts for (1-Tosyl-1H-pyrrol-3-YL)methanol and related N-tosyl-protected pyrrole derivatives. As a Senior Application Scientist, this guide is structured to offer not just data, but a foundational understanding of the structural and electronic factors influencing these chemical shifts, thereby aiding in the unambiguous characterization of this important class of heterocyclic compounds.
The Significance of 13C NMR in the Structural Elucidation of N-Tosyl Pyrroles
In the synthesis and development of novel therapeutics and functional materials, pyrrole scaffolds are of immense interest. The tosyl protecting group is frequently employed to modulate the reactivity of the pyrrole ring, and its strong electron-withdrawing nature significantly influences the electronic environment and, consequently, the 13C NMR spectral data.[1] An accurate interpretation of these spectra is paramount for verifying the successful synthesis of the target molecule and for ruling out isomeric impurities.[2] This guide will delve into the expected 13C NMR chemical shifts for (1-Tosyl-1H-pyrrol-3-YL)methanol, comparing them with known derivatives to provide a predictive framework for researchers in the field.
Experimental Protocol: Acquiring High-Quality 13C NMR Spectra
To ensure the reliability and reproducibility of 13C NMR data, a standardized experimental approach is crucial. The following protocol outlines the key steps for acquiring high-quality spectra of N-tosyl pyrrole derivatives.
1. Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl3) is a commonly used solvent for these compounds due to its excellent dissolving power and the convenient internal reference signal at 77.0 ppm.[3][4]
-
Concentration: A sample concentration of 10-20 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio within a reasonable acquisition time.
2. NMR Spectrometer Parameters:
-
Instrument: A modern NMR spectrometer operating at a 1H frequency of 400 MHz or higher (corresponding to a 13C frequency of 100 MHz or higher) is recommended.[3]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton broadband decoupling is used to obtain a spectrum with single lines for each unique carbon atom.[5]
-
Relaxation Delay (D1): A delay of 2 seconds is advisable to allow for the complete relaxation of quaternary carbons, which often have longer relaxation times.[5]
-
Number of Scans (NS): Depending on the sample concentration, 1024 to 4096 scans are typically averaged to achieve an adequate signal-to-noise ratio.
-
The following diagram illustrates the general workflow for acquiring a 13C NMR spectrum.
Caption: Workflow for 13C NMR Spectroscopy.
Comparative Analysis of 13C NMR Chemical Shifts
The electron-withdrawing tosyl group significantly deshields the pyrrole ring carbons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted pyrrole.[1][5] The position of substituents on the pyrrole ring further modulates these chemical shifts.
The molecular structure of our target compound, (1-Tosyl-1H-pyrrol-3-YL)methanol, is shown below, with the carbons of the pyrrole ring and the tosyl group labeled for discussion.
Caption: Structure of (1-Tosyl-1H-pyrrol-3-YL)methanol.
Based on the analysis of related structures from the literature, we can predict the approximate 13C NMR chemical shifts for (1-Tosyl-1H-pyrrol-3-YL)methanol. The table below presents a comparison of experimental data for several N-tosyl pyrrole derivatives and the predicted shifts for our target compound.
| Compound | C2 | C3 | C4 | C5 | Tosyl-C1' | Tosyl-C2'/C6' | Tosyl-C3'/C5' | Tosyl-C4' | Tosyl-CH3 | Other | Reference |
| N-Tosylpyrrole | 122.0 | 112.0 | 112.0 | 122.0 | 138.0 | 126.0 | 130.0 | 145.0 | 21.5 | [6] | |
| 2-Methyl-1-tosyl-5-phenyl-1H-pyrrole | 137.3 | 113.3 | 114.7 | 133.9 | 136.6 | 126.5 | 129.4 | 144.2 | 21.6 | Pyrrole-CH3: 16.2 | [3] |
| 2-(4-Fluorophenyl)-5-methyl-1-tosyl-1H-pyrrole | 136.2 | 114.9 | 115.8 | 134.9 | 144.6 | 126.4 | 129.5 | - | 21.5 | Pyrrole-CH3: 16.2 | [3] |
| (1-Tosyl-1H-pyrrol-3-YL)methanol (Predicted) | ~125 | ~120 | ~110 | ~123 | ~137 | ~127 | ~130 | ~145 | ~21.5 | CH2OH: ~60 |
Discussion of Chemical Shift Trends:
-
Pyrrole Ring Carbons (C2, C3, C4, C5): In N-tosylpyrrole, the C2/C5 and C3/C4 carbons are equivalent due to symmetry.[6] The introduction of a substituent at the 3-position, such as the methanol group in our target compound, breaks this symmetry, resulting in four distinct signals for the pyrrole ring carbons. The electron-withdrawing tosyl group generally shifts the ring carbons downfield. The hydroxymethyl group at C3 is a weak electron-donating group, which would slightly shield the adjacent carbons (C2 and C4). Therefore, we predict the chemical shift of C4 to be the most upfield among the ring carbons. C3, being directly attached to the substituent, will be significantly deshielded.
-
Tosyl Group Carbons: The chemical shifts of the tosyl group carbons are relatively consistent across different derivatives. The quaternary carbon (C1') typically appears around 136-138 ppm, the carbons ortho and meta to the sulfonyl group (C2'/C6' and C3'/C5') are found in the 126-130 ppm range, the para-carbon (C4') is observed around 144-145 ppm, and the methyl carbon resonates at approximately 21.5 ppm.[3]
-
Methanol Carbon (CH2OH): The carbon of the hydroxymethyl group is expected to resonate in the typical range for a primary alcohol, around 60 ppm.
Conclusion
The 13C NMR spectrum provides a detailed fingerprint of the carbon skeleton of (1-Tosyl-1H-pyrrol-3-YL)methanol and its derivatives. By understanding the electronic effects of the tosyl group and other substituents on the pyrrole ring, researchers can confidently assign the observed chemical shifts and verify the structure of their synthesized compounds. The comparative data and predictive analysis presented in this guide serve as a valuable tool for scientists working with this important class of molecules, facilitating more efficient and accurate structural characterization.
References
- One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold c
-
13 C NMR spectra of N-tosyl pyrrole. | Download Scientific Diagram - ResearchGate. [Link]
-
Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
The synthesis of 1-tosyl-1H-pyrrole. Reprinted with permission from Ref... - ResearchGate. [Link]
-
interpreting C-13 NMR spectra - Chemguide. [Link]
-
1-Phenyl-3-tosyl-1H-pyrrole - MDPI. [Link]
-
X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles - ACS.org. [Link]
Sources
Comparing (1-Tosyl-1H-pyrrol-3-YL)methanol with other protected pyrroles
The synthesis and functionalization of pyrrole-containing architectures are fundamental to modern drug discovery and materials science. However, the inherent electron-rich nature of the pyrrole ring presents significant synthetic bottlenecks, most notably its susceptibility to acid-catalyzed polymerization and poor regiocontrol during electrophilic aromatic substitution.
To circumvent these challenges, N-protection is a mandatory strategic choice. Among the available building blocks, (1-Tosyl-1H-pyrrol-3-yl)methanol has emerged as a highly versatile intermediate. By pre-installing a functionalizable hydroxymethyl group at the elusive C3 position and shielding the nitrogen with a robust p-toluenesulfonyl (Tosyl) group, researchers can execute complex downstream elaborations without degrading the heteroaromatic core.
This guide provides an objective, data-driven comparison of (1-Tosyl-1H-pyrrol-3-yl)methanol against other N-protected pyrroles (Boc, SEM, TIPS), detailing the mechanistic causality behind protecting group selection and providing self-validating experimental protocols.
The Mechanistic Imperative for N-Protection
Pyrrole is an electron-excessive heterocycle. Its nitrogen lone pair is delocalized into the π -system, making the α -carbons (C2 and C5) highly nucleophilic. When exposed to acidic conditions, protonation occurs at these carbon centers rather than the nitrogen, generating a highly reactive iminium species. This intermediate rapidly undergoes nucleophilic attack by adjacent pyrrole molecules, triggering a runaway polymerization cascade that results in an intractable black tar known as "pyrrole black" 1.
To prevent this, protecting groups are employed to alter the electronic or steric profile of the ring. Electron-withdrawing groups (EWGs) like Tosyl (Ts) and tert-Butoxycarbonyl (Boc) pull electron density away from the ring via induction and resonance, drastically reducing its nucleophilicity and stabilizing it against acidic degradation.
Caption: Decision tree for selecting pyrrole N-protecting groups based on reaction conditions.
Comparative Performance: Tosyl vs. Boc, SEM, and TIPS
The selection of a protecting group dictates the entire synthetic route. While (1-Tosyl-1H-pyrrol-3-yl)methanol offers exceptional stability, alternative protections may be required depending on the orthogonality of downstream deprotection steps 2.
Table 1: Quantitative & Qualitative Comparison of Pyrrole N-Protecting Groups
| Protecting Group | Electronic Effect | Acid Stability | Base/Nucleophile Stability | Standard Deprotection Method | Regiodirecting Influence |
| Tosyl (Ts) | Strongly EWG | Excellent (Survives strong Lewis acids) | Poor | Strong Base (NaOH/MeOH) or Mg/MeOH | Deactivates ring; stabilizes cross-coupling precursors. |
| Boc | Moderately EWG | Poor (Cleaves in TFA/HCl) | Good | Mild Acid (TFA in DCM) | Directs lithiation to the C2 position. |
| SEM | Neutral / Mild EWG | Moderate | Excellent | Fluoride (TBAF) or strong acid | Minimal electronic interference. |
| TIPS | Bulky / Steric | Moderate | Good | Fluoride (TBAF) | Sterically blocks C2/C5, forcing C3 substitution. |
Causality in Selection:
-
Tosyl (Ts): Chosen when the synthetic sequence involves harsh electrophiles, strong Lewis acids, or transition-metal cross-coupling (e.g., Suzuki-Miyaura). The strong electron-withdrawing nature of the sulfonyl group prevents catalyst poisoning and substrate degradation 3.
-
Boc: Ideal for peptide synthesis or late-stage functionalization where harsh basic deprotection would destroy sensitive functional groups.
-
TIPS: Utilized primarily for its steric bulk. If a researcher does not have access to a pre-functionalized C3-building block like (1-Tosyl-1H-pyrrol-3-yl)methanol, they must protect pyrrole with TIPS to physically block the C2/C5 positions, thereby forcing subsequent bromination or formylation to occur at C3.
The Strategic Value of (1-Tosyl-1H-pyrrol-3-yl)methanol
Directly functionalizing the C3 position of an unprotected pyrrole is kinetically unfavorable; electrophilic aromatic substitution inherently favors the C2 position due to the formation of a more stable cationic intermediate.
(1-Tosyl-1H-pyrrol-3-yl)methanol bypasses this regioselectivity bottleneck. The hydroxymethyl group is already anchored at the elusive C3 position. Researchers can readily oxidize this primary alcohol to an aldehyde (1-Tosyl-1H-pyrrole-3-carbaldehyde) to undergo Wittig olefinations, reductive aminations, or condensation reactions to form complex architectures like porphyrins or aza-helicenes 4.
Caption: Synthetic workflow utilizing (1-Tosyl-1H-pyrrol-3-yl)methanol for C3-derivatization.
Self-Validating Experimental Protocols
The following methodologies provide step-by-step instructions for utilizing and deprotecting these pyrrole derivatives. Each protocol is designed as a self-validating system, ensuring that the researcher can confirm the success of the reaction in real-time without immediate reliance on NMR spectroscopy.
Protocol A: Mild Oxidation of (1-Tosyl-1H-pyrrol-3-yl)methanol
Causality: 2-Iodoxybenzoic acid (IBX) is selected over harsher oxidants (like Jones reagent) to prevent over-oxidation to the carboxylic acid and to avoid acidic cleavage of sensitive downstream functional groups.
-
Setup: Dissolve (1-Tosyl-1H-pyrrol-3-yl)methanol (1.0 equiv) in anhydrous THF.
-
Reagent Addition: In a separate flask, dissolve IBX (1.5 equiv) in DMSO. Add the IBX/DMSO solution dropwise to the THF solution at room temperature.
-
Reaction: Stir for 1–2 hours.
-
Self-Validation (Visual & TLC): The initial cloudy suspension of IBX will gradually clear. Monitor via TLC (Hexanes:EtOAc 7:3). The starting alcohol is highly polar (lower Rf ). The resulting aldehyde is less polar (higher Rf ). Validation: Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). The product spot will immediately turn bright yellow/orange, confirming the presence of the newly formed aldehyde carbonyl.
-
Workup: Quench with ice-cold water, filter through Celite to remove insoluble iodine byproducts, and extract with EtOAc.
Protocol B: Deprotection of N-Tosyl Pyrroles (Base Hydrolysis)
Causality: The sulfonamide bond is highly stable to acid but susceptible to nucleophilic attack at the sulfur atom. Sodium hydroxide in methanol provides the necessary hydroxide nucleophile to cleave the S-N bond, restoring the N-H pyrrole.
-
Setup: Dissolve the C3-elaborated N-Tosyl pyrrole in a 9:1 mixture of Methanol and Water.
-
Reagent Addition: Add crushed NaOH pellets (3.0–5.0 equiv).
-
Reaction: Heat the mixture to 60 °C and stir for 4–8 hours.
-
Self-Validation (TLC & Staining): The N-Tosyl starting material is highly UV-active due to the toluene ring. As the reaction progresses, a new, highly polar spot (the free N-H pyrrole) will appear near the baseline ( Rf drops significantly). Validation: Dip the TLC plate in Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acidic ethanol) and heat gently. The product spot will stain a vivid, diagnostic purple/red—a definitive confirmation of a free, unprotected pyrrole ring.
-
Workup: Evaporate the methanol, dilute with water, and extract with dichloromethane.
Protocol C: Deprotection of N-Boc Pyrroles (Acidic Cleavage)
Causality: The tert-butoxycarbonyl group is acid-labile. Trifluoroacetic acid (TFA) protonates the carbonyl oxygen, leading to the expulsion of a tert-butyl cation (which eliminates to isobutylene gas) and subsequent decarboxylation (releasing CO2 gas).
-
Setup: Dissolve the N-Boc protected pyrrole in anhydrous Dichloromethane (DCM) at 0 °C.
-
Reagent Addition: Slowly add TFA (10–20 equiv) dropwise.
-
Self-Validation (Visual): Immediate effervescence (bubbling) will occur. This is the physical release of CO2 and isobutylene gases. The complete cessation of bubbling is a primary, real-time indicator that the deprotection is complete.
-
Workup: Remove the solvent and excess TFA in vacuo. Neutralize the residue with saturated aqueous NaHCO3 to yield the free pyrrole.
References
- BenchChem. Avoiding polymerization of pyrroles during synthesis.
- BenchChem. Efficacy of Protecting Groups for 3-Chloro-1H-pyrrole: A Comparative Guide.
- Royal Society of Chemistry. Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings.
- American Chemical Society. [4 + 2] Benzannulation of 3-Alkenylpyrroles/Thiophenes with Propargylic Alcohols: Access to Substituted Indoles, Benzothiophenes, and Aza[5]helicenes.
Sources
Publish Comparison Guide: X-Ray Crystallography of (1-Tosyl-1H-pyrrol-3-yl)methanol Derivatives
Executive Summary & Mechanistic Context
(1-Tosyl-1H-pyrrol-3-yl)methanol and its derivatives are highly versatile small-molecule intermediates utilized in the synthesis of complex heterocycles, including substituted indoles, benzothiophenes, and aza[5]helicenes[1]. For drug development professionals and synthetic chemists, determining the exact three-dimensional architecture and absolute stereochemistry of these intermediates is a critical quality control step.
From a crystallographic perspective, the tosyl (p-toluenesulfonyl) group acts as a powerful structural anchor. To minimize steric clash, the pyrrole and tosyl groups consistently adopt a conformation where the N–S and N–C bond torsion angles sit at approximately 90°[2]. This orthogonal arrangement, combined with the flexible, hydrogen-bonding capacity of the C3-methanol moiety, dictates the crystal lattice packing via multitudinous C–H···O and O–H···O interactions[2].
Comparison of Crystallization Strategies
Small organic molecules with flexible arms (like the methanol group) are notoriously prone to "oiling out" or forming twinned, microcrystalline powders during traditional slow evaporation. To achieve diffraction-quality single crystals, modern crystallographers increasingly rely on sparse-matrix vapor diffusion—a technique originally developed for macromolecules but highly effective for challenging small molecules.
Table 1: Crystallization Methods for Tosyl-Pyrrole Derivatives
| Strategy / Product | Mechanism of Action | Key Advantage for Tosyl-Pyrroles | Primary Limitation |
| Traditional Slow Evaporation | Gradual solvent loss drives the solution into the supersaturation zone. | Simple setup; requires no specialized screening equipment. | High risk of polymorphism and oiling out due to the flexible methanol arm. |
| Hampton Research Crystal Screen [3] | Vapor diffusion (hanging/sitting drop) using a sparse-matrix of precipitants and salts. | Systematically samples diverse chemical space to force controlled, singular nucleation. | Requires a higher initial sample concentration (10-20 mg/mL). |
| Molecular Dimensions Additive Screens [4] | Introduces small-molecule additives to pre-identified hit conditions. | Additives can stabilize the flexible methanol group via targeted hydrogen bonding. | Increases the complexity and duration of the optimization phase. |
Expertise & Causality Insight: Why choose vapor diffusion over evaporation? Vapor diffusion provides a thermodynamically controlled pathway to the solubility curve. By placing a droplet of the compound dissolved in a good solvent (e.g., THF) over a reservoir of anti-solvent (e.g., hexane or water-based precipitants), the vapor equilibration occurs slowly. This allows the tosyl and pyrrole rings to align optimally without kinetic trapping, producing larger, single-domain crystals.
Comparison of X-Ray Diffraction Sources
Once a single crystal is harvested, selecting the appropriate X-ray source is critical. For tosyl-pyrrole derivatives, the primary analytical goal is often the determination of absolute stereochemistry.
Table 2: Hardware Performance Comparison
| X-Ray Source | Wavelength (Å) | Sulfur Anomalous Signal ( f′′ ) | Best Application |
| In-House Mo Kα | 0.7107 | ~0.12 (Weak) | Routine connectivity and relative stereochemistry determination. |
| In-House Cu Kα | 1.5418 | ~0.56 (Strong) | Absolute stereochemistry determination via the Flack parameter. |
| Synchrotron (Tunable) | 0.5 - 1.5 | Tunable (Optimized at S K-edge) | Extremely small (<10 μm) or weakly diffracting microcrystals. |
Expertise & Causality Insight: Why is Cu Kα the gold standard for these derivatives? The sulfur atom within the tosyl group provides a distinct strategic advantage. At the Cu Kα wavelength, sulfur exhibits a strong anomalous scattering signal. This allows crystallographers to unambiguously determine the absolute configuration without needing to synthetically derivatize the molecule with heavier halogens (like bromine or iodine).
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for the crystallization and structural refinement of (1-Tosyl-1H-pyrrol-3-yl)methanol derivatives.
Step 1: Purity Validation (Pre-requisite)
-
Action: Verify that the synthesized compound is >99% pure using HPLC and 1H NMR.
-
Validation: Impurities act as crystallization inhibitors. A purity of <95% will almost certainly result in amorphous precipitation.
Step 2: Vapor Diffusion Setup
-
Action: Dissolve the compound in ethyl acetate at 15 mg/mL. Using a 24-well VDX plate, mix 1 μL of the compound solution with 1 μL of reservoir solution (e.g., varying ratios of hexanes/isopropanol) on a siliconized glass cover slip. Invert over 500 μL of the reservoir solution and seal.
-
Validation: Monitor the drops after 24, 48, and 72 hours using polarized light microscopy. The presence of birefringence confirms true crystallinity rather than amorphous phase separation.
Step 3: Crystal Harvesting and Cryoprotection
-
Action: Mount a single crystal (approx. 0.1 x 0.1 x 0.05 mm) onto a MiTeGen loop. Briefly dip the crystal in a cryoprotectant (e.g., Paratone-N) to displace mother liquor, preventing ice ring formation during diffraction.
-
Validation: Flash-cool the crystal in a liquid nitrogen stream at 100 K on the diffractometer.
Step 4: Data Collection & Refinement
-
Action: Collect diffraction data using a Cu Kα microfocus source. Integrate the data and solve the structure using direct methods (e.g., SHELXT), followed by full-matrix least-squares refinement on F2 (e.g., SHELXL or Olex2).
-
Validation: A mathematically sound structural model must yield an R1 factor < 0.05, a wR2 factor < 0.15, and a Goodness-of-Fit (GooF) approaching 1.0. The Flack parameter must be 0.0(1) to confirm absolute stereochemistry.
Visualizations
Workflow for the X-ray crystallographic analysis of tosyl-pyrrole derivatives.
Key structural domains and intermolecular interactions driving crystal lattice formation.
References
-
[2] Title: Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one Source: National Institutes of Health (NIH) / Acta Crystallographica Section E URL:[Link]
-
[3] Title: Crystallization Screening Source: Hampton Research URL:[Link]
-
[1] Title: [4 + 2] Benzannulation of 3-Alkenylpyrroles/Thiophenes with Propargylic Alcohols: Access to Substituted Indoles, Benzothiophenes, and Aza[5]helicenes Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
A Comparative Guide to the Validation of Analytical Methods for (1-Tosyl-1H-pyrrol-3-YL)methanol Purity
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like (1-Tosyl-1H-pyrrol-3-YL)methanol, a versatile building block in medicinal chemistry, rigorous and validated analytical methods are imperative to ensure its suitability for use in drug substance synthesis. This guide provides an in-depth comparison of analytical methodologies for the purity validation of (1-Tosyl-1H-pyrrol-3-YL)methanol, offering a practical perspective for researchers, scientists, and drug development professionals. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by illustrative experimental data to guide your method selection and validation processes.
The Criticality of Purity for (1-Tosyl-1H-pyrrol-3-YL)methanol
(1-Tosyl-1H-pyrrol-3-YL)methanol serves as a key intermediate in the synthesis of various biologically active molecules. The presence of impurities, even in trace amounts, can have significant repercussions, potentially leading to the formation of undesired side products, altering the pharmacological and toxicological profile of the final drug substance, and impacting the stability and manufacturability of the drug product. Therefore, the validation of analytical procedures used to assess its purity is a non-negotiable aspect of quality control, mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7]
Understanding Potential Impurities
A robust analytical method must be capable of separating and quantifying the main compound from its potential process-related impurities. A common synthetic route to (1-Tosyl-1H-pyrrol-3-YL)methanol involves the tosylation of (1H-pyrrol-3-yl)methanol. Based on this, potential impurities could include:
-
Unreacted Starting Materials: (1H-pyrrol-3-yl)methanol and p-toluenesulfonyl chloride.
-
By-products: Isomeric tosylated pyrroles (e.g., 1-Tosyl-1H-pyrrol-2-yl)methanol) or products of over-tosylation.
-
Degradation Products: Hydrolysis of the tosyl group or oxidation of the alcohol functionality.
Comparative Analysis of Analytical Methods
The choice of an analytical method for purity determination is contingent on several factors, including the physicochemical properties of the analyte and its impurities, the intended purpose of the analysis, and the available instrumentation. Here, we compare three powerful techniques: HPLC, GC-MS, and NMR.
dot
Caption: Decision tree for selecting an analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds, making it highly suitable for (1-Tosyl-1H-pyrrol-3-YL)methanol.[8] A reversed-phase HPLC (RP-HPLC) method is often the preferred approach.
Principle: The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 230 nm.
-
Injection Volume: 10 µL.
-
-
Validation Parameters and Acceptance Criteria (based on ICH Q2(R1)) [9][10][11]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of its potential impurities. This is demonstrated by the resolution between the peak of (1-Tosyl-1H-pyrrol-3-YL)methanol and the peaks of spiked impurities.
-
Linearity: A minimum of five concentrations are prepared, and the peak area response is plotted against concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix. The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The relative standard deviation (%RSD) of six replicate injections of the same sample should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): The %RSD of results obtained on different days, by different analysts, or with different equipment should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
-
Table 1: Linearity Data for (1-Tosyl-1H-pyrrol-3-YL)methanol by HPLC
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125430 |
| 25 | 313575 |
| 50 | 627150 |
| 75 | 940725 |
| 100 | 1254300 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Accuracy (Recovery) Data for (1-Tosyl-1H-pyrrol-3-YL)methanol by HPLC
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
| Average Recovery | 99.8% |
Table 3: Precision Data for (1-Tosyl-1H-pyrrol-3-YL)methanol by HPLC
| Precision Type | % RSD |
| Repeatability (n=6) | 0.8% |
| Intermediate Precision (n=6, different day) | 1.2% |
dot
Caption: HPLC Method Validation Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While (1-Tosyl-1H-pyrrol-3-YL)methanol itself may have limited volatility, GC-MS can be an excellent tool for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or certain by-products.
Principle: The sample is vaporized and separated in a gas chromatograph based on the components' boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-500 amu.
-
-
Validation Parameters: The validation approach is similar to HPLC, focusing on specificity, linearity, accuracy, precision, LOD, and LOQ for the target volatile impurities.
Table 4: Linearity Data for a Potential Volatile Impurity (e.g., Toluene) by GC-MS
| Concentration (ppm) | Peak Area |
| 10 | 54321 |
| 50 | 271605 |
| 100 | 543210 |
| 200 | 1086420 |
| 500 | 2716050 |
| Correlation Coefficient (R²) | 0.9995 |
Table 5: Accuracy and Precision for Toluene by GC-MS
| Parameter | Result |
| Average Recovery (n=3 levels) | 101.2% |
| Repeatability (%RSD, n=6) | 1.5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative analysis (qNMR). For (1-Tosyl-1H-pyrrol-3-YL)methanol, ¹H and ¹³C NMR are essential for confirming the structure, while qNMR can provide a highly accurate purity assessment without the need for a specific reference standard for each impurity.
Principle: qNMR relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
-
Sample Preparation:
-
Accurately weigh a known amount of (1-Tosyl-1H-pyrrol-3-YL)methanol and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Table 6: qNMR Purity Assessment of (1-Tosyl-1H-pyrrol-3-YL)methanol
| Parameter | Value |
| Mass of Analyte (m_analyte) | 10.25 mg |
| Mass of Internal Standard (m_std) | 5.12 mg |
| Purity of Standard (P_std) | 99.9% |
| Integral of Analyte Signal (I_analyte) | 1.00 |
| Number of Analyte Protons (N_analyte) | 2 (for -CH₂OH) |
| Integral of Standard Signal (I_std) | 1.98 |
| Number of Standard Protons (N_std) | 2 (for maleic acid) |
| Calculated Purity | 99.2% |
dot
Caption: Quantitative NMR (qNMR) Workflow.
Conclusion and Recommendations
The selection of the most appropriate analytical method for validating the purity of (1-Tosyl-1H-pyrrol-3-YL)methanol is a strategic decision that should be guided by the specific analytical objective.
-
For routine quality control and release testing, a validated RP-HPLC method is the industry standard. It offers a balance of high sensitivity, robustness, and the ability to separate a wide range of potential impurities.
-
GC-MS serves as an excellent complementary technique , particularly for the identification and quantification of volatile organic impurities and residual solvents, which may not be readily detected by HPLC.
-
NMR, especially qNMR, is an invaluable tool for the absolute quantification of the main component and for the structural elucidation of unknown impurities. While not typically used for routine release testing due to higher instrumentation costs and lower throughput, it is indispensable during method development, reference standard characterization, and for investigating out-of-specification results.
A comprehensive approach to purity validation will often involve the use of multiple analytical techniques to build a complete impurity profile and to ensure the quality and safety of (1-Tosyl-1H-pyrrol-3-YL)methanol for its intended use in pharmaceutical development.
References
-
Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
European Medicines Agency. ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]
-
Federal Register. Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]
-
Guidance Portal. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
European Medicines Agency. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
Vici Health Sciences. Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach. [Link]
-
SIELC Technologies. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. [Link]
-
Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Muszalska, I., Ładowska, H., & Sabiniarz, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 64(2), 115-121. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 8(5), 397-422. [Link]
-
Maslarska, V., et al. (2021). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OA-Text, 1-6. [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Journal of Pharmaceutical Research International, 34(1A), 1-8. [Link]
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Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. [Link]
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Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. (n.d.). [Link]
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
PubMed. The analysis of alkyl-capped alcohol ethoxylates and alcohol ethoxycarboxylates from alcohol ethoxylates by atmospheric pressure chemical ionization mass spectrometry. [Link]
-
MDPI. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
PubMed Central. Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1. [Link]
-
IntechOpen. Analytical Method Validation for Biopharmaceuticals. [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
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Assessing the Bioisosteric Replacement Potential of the Tosyl Group: A Comparative Guide
As a Senior Application Scientist navigating the hit-to-lead and lead optimization phases of drug discovery, I frequently encounter the tosyl (p-toluenesulfonyl) group. While historically prized for its synthetic tractability and ability to rigidify scaffolds, the tosyl group introduces significant pharmacokinetic liabilities: high lipophilicity, a low fraction of sp3-hybridized carbons (Fsp3), and poor thermodynamic solubility.
To "escape from flatland" and optimize candidate profiles, rational bioisosteric replacement is critical. This guide evaluates two cutting-edge strategies for tosyl group replacement: replacing the planar phenyl ring with a Bicyclo[1.1.1]pentane (BCP) , and replacing the sulfonamide linkage with a Sulfonimidamide .
Mechanistic Rationale for Tosyl Replacement
The tosyl group fundamentally consists of two components: a para-substituted benzene ring and a sulfonamide linkage. Each presents unique challenges that require targeted bioisosteric solutions.
-
The Phenyl Ring Liability (BCP Replacement): The flat, aromatic nature of the tolyl group drives non-specific protein binding and decreases aqueous solubility. BCPs serve as excellent 3D bioisosteres, mimicking the linear exit vectors of para-substituted benzenes (bridgehead distance ~1.85 Å vs. 2.79 Å for phenyl) while significantly increasing Fsp3[1]. This structural saturation often blocks cytochrome P450-mediated aromatic hydroxylation[2].
-
The Sulfonyl Liability (Sulfonimidamide Replacement): The sulfonamide oxygen atoms are strong hydrogen bond acceptors but lack tunability. Sulfonimidamides (mono-aza analogs of sulfonamides) introduce a stereogenic sulfur center and an additional nitrogen vector. This nitrogen can be functionalized to modulate pKa, decrease lipophilicity, and improve solubility while retaining the core geometry[3],[4].
Logical relationship mapping tosyl liabilities to specific bioisosteric solutions.
Comparative Physicochemical Profiling
To objectively evaluate these replacements, we must analyze the data. Table 1 summarizes the typical shifts in physicochemical properties when a standard tosyl group is replaced by its BCP or sulfonimidamide counterparts within a model pharmacophore (e.g., γ-secretase inhibitors)[3].
Table 1: Quantitative Comparison of Bioisosteric Replacements
| Property | Tosyl Group (Parent) | BCP-Sulfonyl (Phenyl Replacement) | Tolyl-Sulfonimidamide (Linkage Replacement) |
| Geometry / Fsp3 | Planar / Low | 3D Cage / High | Tetrahedral / Low |
| LogD (pH 7.4) | ~3.5 (Baseline) | ~2.8 (Decreased lipophilicity) | ~2.5 (Significantly decreased) |
| Aqueous Solubility | < 10 µM | > 50 µM | > 100 µM |
| Chirality | Achiral | Achiral | Chiral (Stable S-stereocenter) |
| H-Bond Donors/Acceptors | 0 / 2 | 0 / 2 | 1 / 2 (Tunable via N-alkylation) |
Experimental Validation Workflows
A theoretical improvement in physicochemical properties must be empirically validated. Below are the self-validating protocols I implement to assess the success of a bioisosteric replacement.
Step-by-step experimental workflow for in vitro microsomal stability profiling.
Protocol 1: In Vitro Microsomal Stability Assay (Clearance Assessment)
Causality: Replacing the tolyl methyl group or the phenyl ring with a BCP often blocks cytochrome P450-mediated benzylic oxidation and aromatic hydroxylation. This assay quantifies intrinsic clearance ( CLint ). Self-Validating Mechanism: The inclusion of a positive control (e.g., Verapamil) ensures microsomal enzymatic viability, while the zero-minute timepoint controls for non-enzymatic degradation, ensuring the observed clearance is strictly metabolically driven.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the test compound (Tosyl, BCP, or Sulfonimidamide analog) in DMSO. Dilute to 100 µM in 50% acetonitrile/water.
-
Incubation Matrix: In a 96-well plate, add human liver microsomes (HLM) to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
-
Initiation: Pre-warm the plate to 37°C for 5 minutes. Add the test compound to a final concentration of 1 µM (Ensure final DMSO is < 0.1%). Initiate the reaction by adding the NADPH regenerating system (final 1 mM).
-
Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 µL aliquots from the incubation mixture.
-
Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt the reaction.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Plot the natural log of % remaining compound versus time to calculate the elimination rate constant ( k ) and CLint .
Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask Method)
Causality: The disruption of crystal lattice packing—achieved via the BCP's 3D bulk or the sulfonimidamide's asymmetry—typically lowers the melting point and enhances aqueous solubility. Self-Validating Mechanism: Measuring the concentration of the filtrate against a standard curve prepared in a fully solubilizing solvent (DMSO) prevents overestimation artifacts caused by transient supersaturation.
Step-by-Step Methodology:
-
Equilibration: Add 2 mg of the solid test compound to a glass vial. Add 1 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Agitation: Cap the vial and agitate on an orbital shaker at 300 rpm for 24 hours at 25°C to ensure thermodynamic equilibrium is reached.
-
Separation: Filter the suspension through a 0.22 µm PTFE syringe filter to remove undissolved particulate matter. Discard the first 100 µL to prevent membrane adsorption artifacts.
-
Quantification: Dilute the filtrate appropriately and quantify via HPLC-UV against a 5-point calibration curve (0.1 to 100 µM) prepared in DMSO.
Conclusion
Transitioning away from the tosyl group requires a nuanced understanding of the specific liabilities it imparts to your chemical series. If planar lipophilicity and metabolic hotspots are the primary issues, BCP integration is a robust, structurally targeted strategy[2],[1]. Conversely, if aqueous solubility and target engagement via hydrogen bonding are lacking, sulfonimidamides offer an elegant, stereochemically rich alternative to the traditional sulfonamide linkage[3],[4].
Sources
Safety Operating Guide
Personal protective equipment for handling (1-Tosyl-1H-pyrrol-3-YL)methanol
The handling of specialized heterocyclic building blocks requires more than a cursory glance at a Safety Data Sheet (SDS). For drug development professionals and synthetic chemists, understanding the causality behind a chemical's hazard profile is the foundation of true laboratory safety.
This guide provides an authoritative, mechanistic approach to handling (1-Tosyl-1H-pyrrol-3-yl)methanol (CAS: 634612-37-6). By integrating chemical properties with rigorous operational protocols, we transform standard safety guidelines into a self-validating system designed to protect both the researcher and the integrity of the experiment.
Mechanistic Hazard Profile & Causality
(1-Tosyl-1H-pyrrol-3-yl)methanol is a functionalized pyrrole where the nitrogen is protected by a tosyl (p-toluenesulfonyl) group. This structural configuration directly dictates its hazard profile:
-
Lipophilicity and Skin Penetration (H315): The bulky, electron-withdrawing tosyl group significantly increases the molecule's lipophilicity compared to an unprotected pyrrole [1]. If dissolved in organic solvents, this lipophilic nature allows the compound to bypass standard aqueous barriers and rapidly penetrate the lipid bilayer of the skin, causing severe irritation.
-
Particulate Aerosolization (H319 / H335): As a crystalline solid, the compound is prone to micro-aerosolization during transfer. The pyrrole core, combined with the sulfonyl moiety, acts as a severe irritant to the mucous membranes of the eyes and the respiratory tract [2].
Quantitative Data & Hazard Summary
To establish a baseline for our operational plan, all critical quantitative data and hazard codes are summarized below for immediate cross-referencing.
| Property / Hazard | Specification / Code | Operational Implication |
| CAS Number | 634612-37-6 | Unique identifier for inventory and waste tracking. |
| Molecular Weight | 251.3 g/mol | Required for precise stoichiometric calculations. |
| Physical State | Solid (Powder/Crystals) | High risk of aerosolization during weighing/transfer. |
| H315 | Causes skin irritation | Mandates chemical-resistant elastomer gloves (avoid latex). |
| H319 | Causes serious eye irritation | Mandates hermetically sealing eye protection. |
| H335 | May cause respiratory irritation | Mandates execution strictly within a certified fume hood. |
Advanced Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. The following PPE protocol is engineered specifically for the physicochemical properties of tosylated pyrroles [3].
-
Hand Protection (Nitrile, >0.11 mm thickness):
-
Causality: Latex degrades rapidly when exposed to the carrier solvents (e.g., Dichloromethane, Ethyl Acetate) typically used with this compound. Nitrile provides a superior barrier against both the solid powder and its solvated forms.
-
Self-Validating Check: Before donning, inflate the glove slightly and apply pressure to check for micro-punctures. A loss of pressure invalidates the glove's integrity.
-
-
Eye Protection (Indirect-Vented Chemical Goggles):
-
Causality: Standard safety glasses leave peripheral gaps. Airborne dust from (1-Tosyl-1H-pyrrol-3-yl)methanol can easily bypass these gaps, leading to severe ocular irritation (H319). Indirect-vented goggles provide a flush facial seal while preventing condensation.
-
-
Respiratory & Environmental Protection (Fume Hood):
-
Causality: To mitigate H335 (respiratory irritation), all handling must occur in a ducted fume hood.
-
Self-Validating Check: Verify the digital airflow monitor reads a face velocity of >100 feet per minute (fpm) . A reading below this threshold invalidates the safety setup; do not unseal the chemical container until optimal flow is restored.
-
Operational Plan & Experimental Workflow
The most common application for (1-Tosyl-1H-pyrrol-3-yl)methanol is the oxidation of its primary alcohol to an aldehyde (1-Tosyl-1H-pyrrole-3-carbaldehyde), preparing it for subsequent Knoevenagel condensations or reductive aminations.
Below is a self-validating, step-by-step methodology for a Dess-Martin Periodinane (DMP) Oxidation .
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, round-bottom flask under an Argon atmosphere, dissolve 1.0 equivalent of (1-Tosyl-1H-pyrrol-3-yl)methanol in anhydrous Dichloromethane (DCM).
-
Causality: The tosyl group protects the pyrrole nitrogen from unwanted oxidation. Anhydrous conditions are critical, as water will rapidly hydrolyze and destroy the hypervalent iodine reagent (DMP).
-
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add 1.2 equivalents of Dess-Martin periodinane portion-wise.
-
Safety Note: Handle DMP with a plastic spatula to avoid friction-induced degradation.
-
-
Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.
-
Self-Validating Check: The disappearance of the lower Rf starting material spot under a 254 nm UV lamp confirms the complete consumption of the alcohol.
-
-
Quenching & Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3 .
-
Causality: Na2S2O3 reduces any unreacted, potentially hazardous hypervalent iodine species. NaHCO3 neutralizes the acetic acid byproduct. Neutralization is vital because the tosyl protecting group can be sensitive to highly acidic environments over prolonged periods.
-
Self-Validating Check: The complete cessation of effervescence ( CO2 gas evolution) serves as a visual validation that all residual acid has been neutralized.
-
-
Extraction: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Workflow Visualization
Operational Workflow for Handling (1-Tosyl-1H-pyrrol-3-yl)methanol
Spill Management and Disposal Plan
Proper disposal is the final, critical step in the operational lifecycle of this chemical.
-
Waste Segregation: Because the experimental workflow utilizes Dichloromethane (DCM), all liquid organic waste must be strictly segregated into a "Halogenated Organic Waste" carboy. Do not mix with standard non-halogenated solvents, as this creates highly reactive and difficult-to-incinerate mixtures.
-
Aqueous Waste Verification: Before sealing the aqueous waste container (containing the NaHCO3 / Na2S2O3 quench), verify the pH is between 6 and 8 using pH indicator strips.
-
Self-Validating Check: A stable, neutral pH confirms that no reactive acidic or oxidizing species remain, preventing dangerous pressure buildup inside the sealed waste carboy.
-
-
Solid Waste: Contaminated weighing boats, TLC plates, and used Na2SO4 must be placed in a designated solid hazardous waste bin.
-
Surface Decontamination: Wipe down the fume hood base and analytical balance with Isopropanol or Acetone—solvents that effectively dissolve tosylated pyrroles—followed by a secondary wipe with distilled water.
-
PPE Doffing: Remove gloves using the "beak method" (pinching the cuff and pulling the glove inside out over the fingers). This ensures the contaminated exterior of the glove never makes contact with bare skin. Wash hands thoroughly with soap and water immediately after doffing.
References
-
1-Tosylpyrrole - Safety and Hazards PubChem (National Institutes of Health)[Link]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
